4,5-dihydrofuran-2-carbaldehyde CAS number and molecular structure
This technical guide provides an in-depth analysis of 4,5-dihydrofuran-2-carbaldehyde , a critical heterocyclic intermediate in medicinal chemistry and biomass valorization. Executive Summary 4,5-Dihydrofuran-2-carbaldeh...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide provides an in-depth analysis of 4,5-dihydrofuran-2-carbaldehyde , a critical heterocyclic intermediate in medicinal chemistry and biomass valorization.
Executive Summary
4,5-Dihydrofuran-2-carbaldehyde (CAS: 63493-93-6 ) is a functionalized cyclic enol ether serving as a versatile building block in organic synthesis.[1][2] Structurally, it consists of a five-membered dihydrofuran ring with a formyl group conjugated to the enol ether double bond. This conjugation confers unique electrophilic reactivity, making it a valuable scaffold for constructing complex pharmaceutical agents, particularly in the synthesis of antiviral nucleosides and antifolates. It also appears as a transient intermediate in the acid-catalyzed dehydration of hexoses to 5-hydroxymethylfurfural (HMF).
Chemical Identity & Physicochemical Properties
Nomenclature and Identifiers
The compound is systematically named to reflect the saturation of the furan ring at positions 4 and 5, leaving the double bond between positions 2 and 3.
The molecule features a "push-pull" electronic system. The oxygen atom (O1) donates electron density into the C2=C3 double bond (resonance effect), while the aldehyde at C2 withdraws density. This polarization makes C3 nucleophilic and the carbonyl carbon highly electrophilic, facilitating diverse heterocyclization reactions.
Physical Properties
Appearance: Colorless to pale yellow liquid (oxidizes upon air exposure).
Boiling Point: ~196 °C (predicted); often distilled under reduced pressure (e.g., 60-65 °C at 15 mmHg) to prevent polymerization.
Solubility: Soluble in polar organic solvents (DCM, THF, DMSO, Methanol).
Stability: Sensitive to acids and oxidation. Best stored under inert atmosphere (Argon/Nitrogen) at -20°C.
Synthesis & Manufacturing Protocols
Two primary pathways exist for accessing 4,5-dihydrofuran-2-carbaldehyde: the synthetic lithiation route (preferred for high purity) and the biomass degradation route (relevant for industrial feedstock analysis).
Method A: Lithiation-Formylation of 2,3-Dihydrofuran
This is the standard laboratory method for isolating the pure compound. It exploits the acidity of the
-proton (C5) in 2,3-dihydrofuran.
Mechanism:
Deprotonation: tert-Butyllithium (
-BuLi) removes the proton at C5 of 2,3-dihydrofuran (which corresponds to C2 in the product numbering).
Formylation: The resulting organolithium species attacks
-Dimethylformamide (DMF).
Hydrolysis: Acidic workup releases the aldehyde.
Protocol:
Setup: Flame-dry a 250 mL round-bottom flask under Argon.
Reagents: Dissolve 2,3-dihydrofuran (1.0 eq) in anhydrous THF. Cool to -78 °C .
Lithiation: Add
-BuLi (1.1 eq, 1.7 M in pentane) dropwise over 20 minutes. Maintain temperature < -70 °C.
Incubation: Stir for 30 minutes at -78 °C, then warm to 0 °C for 15 minutes to ensure complete lithiation (formation of 5-lithio-2,3-dihydrofuran).
Quench: Cool back to -78 °C. Add anhydrous DMF (1.2 eq) dropwise.
Workup: Warm to room temperature. Quench with saturated NH₄Cl solution. Extract with Et₂O (3x). Wash combined organics with brine, dry over MgSO₄, and concentrate.
Purification: Distillation under reduced pressure (Kugelrohr) or flash chromatography (neutral alumina, Hexane/EtOAc).
This compound is an intermediate in the conversion of fructose to HMF. While less efficient for isolation due to side reactions, it is critical for mechanistic studies.
Precursor: D-Fructose.
Catalyst: H₂SO₄ or solid acid catalysts (e.g., Amberlyst-15) in DMSO.
Process: Dehydration removes 3 water molecules. The 4,5-dihydrofuran intermediate forms prior to the final aromatization to the furan ring.
Visualization of Reaction Pathways[3][4]
The following diagram illustrates the Lithiation-Formylation synthesis and the compound's reactivity profile.
Caption: Figure 1. Synthesis of 4,5-dihydrofuran-2-carbaldehyde via C5-lithiation and its downstream utility.
Applications in Drug Development
Nucleoside Analog Synthesis
The dihydrofuran moiety mimics the sugar backbone of nucleosides. 4,5-Dihydrofuran-2-carbaldehyde serves as a precursor to 2',3'-dideoxynucleosides (e.g., Stavudine analogs) used in HIV therapy.
Mechanism: The aldehyde group allows for Wittig olefination or reduction to the alcohol, followed by coupling with purine/pyrimidine bases.
Scaffolds for Heterocycles
The aldehyde is a "linchpin" functionality. It reacts with:
Hydrazines: To form hydrazones (antimicrobial screening).
Amines: Reductive amination yields secondary amines for CNS-active library generation.
Dienes: Participates in Diels-Alder reactions (as a dienophile or diene depending on substitution) to form bicyclic systems.
Safety & Handling (MSDS Highlights)
Signal Word: WARNING
Hazard Class
Statement
Precaution
Flammable Liquid
H227: Combustible liquid.
Keep away from heat/sparks. Ground container.
Skin/Eye Irritant
H315/H319: Causes skin and serious eye irritation.
Wear nitrile gloves and safety goggles.
Acute Toxicity
H302: Harmful if swallowed.
Do not eat/drink in the lab. Wash hands after use.
Storage
Air-sensitive. Polymerizes with acid.
Store under Argon at -20°C.
References
PubChem. (n.d.). 4,5-dihydrofuran-2-carbaldehyde (Compound).[1][2][3] National Library of Medicine. Retrieved from [Link]
Amarasekara, A. S., & Ebede, C. C. (2009). Mechanism of the acid-catalyzed dehydration of fructose to 5-hydroxymethylfurfural. Carbohydrate Research, 344(15), 2093-2096.
Paquette, L. A. (Ed.). (1995). Encyclopedia of Reagents for Organic Synthesis. Wiley. (Context: Lithiation of dihydrofurans).[4]
Matrix Fine Chemicals. (n.d.). Furan Derivatives and Intermediates. Retrieved from [Link]
A Technical Guide to the Thermodynamic Landscape of 2-Formyl-4,5-Dihydrofuran Derivatives
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the principles and methodologies for determining the thermodynamic data of 2-formyl-4,5-dihydrofuran and it...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the principles and methodologies for determining the thermodynamic data of 2-formyl-4,5-dihydrofuran and its derivatives. Understanding the energetic properties of these heterocyclic compounds is paramount for optimizing synthetic pathways, predicting chemical reactivity, and assessing the stability of novel pharmaceutical agents.
Introduction: The Significance of Thermodynamic Data in Heterocyclic Chemistry
2-Formyl-4,5-dihydrofuran derivatives represent a class of molecules with significant potential in medicinal chemistry and materials science. Their structure, featuring a reactive aldehyde group and a dihydrofuran ring, makes them versatile building blocks for synthesizing more complex, sp³-rich molecular architectures, which are increasingly sought after in drug discovery.[1] The thermodynamic properties of these molecules—namely their enthalpy of formation, entropy, and Gibbs free energy of formation—govern their stability, reactivity, and the equilibrium position of their reactions. Accurate thermodynamic data is therefore not an academic exercise but a critical prerequisite for rational process design, stability testing, and computational modeling of biological interactions.
This document synthesizes field-proven experimental techniques and high-level computational methods to provide a robust framework for accessing and interpreting the thermodynamic data of these valuable compounds.
Section 1: Core Thermodynamic Principles
To analyze the energetic profile of any compound, we must first define the key parameters. These state functions provide a quantitative measure of a molecule's stability and its propensity to undergo chemical transformation.
Standard Enthalpy of Formation (ΔHf°) : This value represents the change in enthalpy when one mole of a compound is formed from its constituent elements in their most stable standard states (typically at 298.15 K and 1 bar).[2] A more negative ΔHf° indicates greater energetic stability. It is a cornerstone of thermochemistry, allowing for the calculation of reaction enthalpies using Hess's Law.[2]
Standard Molar Entropy (S°) : Entropy is a measure of the molecular disorder or the number of ways energy can be distributed within a system. Unlike enthalpy of formation, the standard entropy of a pure substance is an absolute value. It is influenced by molecular weight, structure, and physical state.
Standard Gibbs Free Energy of Formation (ΔGf°) : The Gibbs free energy is the ultimate arbiter of reaction spontaneity under constant temperature and pressure.[3] It is defined by the fundamental equation: ΔG° = ΔH° - TΔS° .[4] A negative value for the change in Gibbs free energy (ΔG°) for a reaction indicates a thermodynamically favorable process. The ΔGf° is the Gibbs free energy change associated with the formation of the compound from its elements in their standard states.[5]
Section 2: Experimental Determination of Thermodynamic Data
Experimental thermochemistry provides the most reliable data, serving as a benchmark for all other methods. The primary techniques involve precise measurement of heat changes associated with chemical or physical processes.
Combustion Calorimetry
The cornerstone for determining the standard enthalpy of formation of organic compounds is static bomb combustion calorimetry.
Causality and Rationale: This technique is chosen because the complete combustion of an organic compound to well-defined final products (CO₂, H₂O, etc.) is a reaction that can be reliably carried out. By precisely measuring the heat released during this process (the energy of combustion), one can work backward using Hess's Law and the known enthalpies of formation of the combustion products to calculate the enthalpy of formation of the original compound.[6]
Experimental Protocol: Static Bomb Calorimetry
Sample Preparation: A precisely weighed pellet of the 2-formyl-4,5-dihydrofuran derivative is placed in a crucible inside a high-pressure stainless steel vessel, the "bomb."
Pressurization: The bomb is charged with high-purity oxygen to approximately 3 MPa to ensure complete combustion. A small, known amount of distilled water is added to the bomb to ensure the final water product is in a defined liquid state.
Ignition: The bomb is submerged in a known mass of water in a thermally insulated container (the calorimeter). The sample is ignited electrically via a fuse wire.
Temperature Measurement: The temperature change of the water bath is monitored with high precision (to ±0.0001 K).
Calibration: The energy equivalent of the calorimeter system is determined by burning a certified standard substance, typically benzoic acid, under identical conditions.
Calculation: The standard molar energy of combustion (ΔcU°) is calculated from the corrected temperature rise and the energy equivalent of the calorimeter. This value is then converted to the standard molar enthalpy of combustion (ΔcH°), which is subsequently used to derive the standard molar enthalpy of formation in the liquid or solid phase (ΔHf°(l/s)).[6]
Calvet Microcalorimetry for Phase Change Enthalpies
To determine the gas-phase enthalpy of formation, which is essential for theoretical comparisons and understanding intrinsic molecular properties, the enthalpy of vaporization (ΔHvap°) or sublimation (ΔHsub°) must be measured.
Causality and Rationale: The gas-phase enthalpy of formation is calculated by combining the condensed-phase enthalpy of formation with the enthalpy of the phase change (ΔHf°(g) = ΔHf°(l) + ΔHvap°).[7] High-temperature Calvet microcalorimetry is an exceptionally sensitive technique for measuring the heat absorbed during this phase transition.[8]
Experimental Protocol: Enthalpy of Vaporization Measurement
Sample Loading: A few milligrams of the liquid sample are loaded into a sample cell.
Isothermal Measurement: The sample is dropped into the hot zone of the Calvet calorimeter, which is maintained at a constant temperature (e.g., 298.15 K).
Vaporization: The sample vaporizes, and the heat absorbed during this endothermic process is detected by the surrounding thermopiles.
Signal Integration: The resulting heat flow signal is integrated over time to yield the total enthalpy of vaporization at that temperature.[8][9]
The overall experimental workflow to obtain the crucial gas-phase enthalpy of formation is depicted below.
Computational workflow using an isodesmic reaction scheme.
Section 4: Thermodynamic Data Summary and Analysis
Direct experimental thermodynamic data for 2-formyl-4,5-dihydrofuran derivatives are scarce in the literature. However, we can compile data for parent and related compounds to establish a baseline for understanding their energetic properties. This data is crucial for designing accurate isodesmic reactions.
Effect of Saturation: The hydrogenation of the furan ring is an exothermic process. The enthalpy of formation becomes progressively more negative upon moving from furan (-34.7 kJ·mol⁻¹) to dihydrofuran isomers (~-70 kJ·mol⁻¹) and finally to tetrahydrofuran (-184.2 kJ·mol⁻¹). This reflects the release of ring strain and the loss of anti-aromatic character in furan upon saturation.
Effect of Alkyl Substitution: The addition of a methyl group to the furan ring to form 2-methylfuran stabilizes the molecule, making the enthalpy of formation more negative compared to the parent furan.
[6][10]* Predicted Effect of the Formyl Group: The introduction of a C=O bond in the formyl group is generally an energetically favorable event. However, its conjugation with the dihydrofuran ring system will influence the overall stability. A precise value for 2-formyl-4,5-dihydrofuran would require dedicated computational studies, likely showing it to be significantly more stable (more negative ΔHf°) than its parent 4,5-dihydrofuran ring due to the additional strong bonds in the formyl group.
Section 5: Practical Implications for Research and Drug Development
Synthesis and Process Optimization: Knowledge of reaction enthalpies (ΔHrxn), calculated from the enthalpies of formation of reactants and products, allows chemists to predict whether a reaction will be exothermic or endothermic. This is critical for ensuring safety, managing thermal control in scaled-up reactions, and optimizing energy efficiency.
Chemical Stability and Shelf-Life: A compound's thermodynamic stability, indicated by its ΔHf°, is related to its intrinsic energy. While kinetics ultimately determines the rate of degradation, thermodynamics defines the driving force. Unstable compounds (less negative ΔHf°) may be more prone to decomposition over time, impacting the shelf-life of active pharmaceutical ingredients (APIs).
Metabolic Stability: Thermodynamic data can provide insights into the potential metabolic pathways of drug candidates. By comparing the relative stabilities of a parent compound and its potential metabolites, researchers can hypothesize which metabolic transformations are most energetically favorable.
Computational Drug Design: While not a direct application, accurate gas-phase thermodynamic data is essential for parameterizing and validating the force fields used in molecular dynamics simulations. These simulations are used to predict binding affinities (ΔGbind) of drug candidates to their biological targets, a cornerstone of modern drug discovery.
References
The enthalpy of formation of the isomeric 2,3- and 2,5-dihydrofuran. ResearchGate. Available at: [Link]
Measurement of enthalpies of vaporization of volatile heterocyclic compounds by DSC. ResearchGate. Available at: [Link]
Thermochemical Characterization of Sulfur-Containing Furan Derivatives: Experimental and Theoretical Study. MDPI. Available at: [Link]
Thermodynamic Properties of Furan. Journal of the American Chemical Society. Available at: [Link]
Furan. NIST Chemistry WebBook. Available at: [Link]
Thermodynamic properties of furan. OSTI.GOV. Available at: [Link]
Furan Gas Phase Thermochemistry Data. NIST Chemistry WebBook. Available at: [Link]
Spectrophotometric Assay for the Detection of 2,5-Diformylfuran and Its Validation through Laccase-Mediated Oxidation of 5-Hydroxymethylfurfural. PMC. Available at: [Link]
Isothermal Calorimetry: Molecular Interactions between Small Molecules in Organic Solvents. ResearchGate. Available at: [Link]
Crystal structures and Hirshfeld surface analyses of tetrakis(4,5-dihydrofuran-2-yl)silane and tetrakis(4,5-dihydrofuran-2-yl)germane. PMC. Available at: [Link]
Polyfurans: A Computational Study. The Weizmann Institute of Science. Available at: [Link]
An Over View of Computational Chemistry. Open Access Journals. Available at: [Link]
Computational Chemistry. University of Florida Department of Chemistry. Available at: [Link]
2,3-Dihydrofurans as Potential Cytotoxic and Antibacterial Agents: Tandem Knoevenagel-Michael Cyclization for the Synthesis of 2,3-Dihydrofurans by Using α-Tosyloxy Ketone Precursors. PubMed. Available at: [Link]
Standard Enthalpy of Formation for Various Compounds. Available at: [Link]
Thermochemistry of Furan and Its Derivatives: A High-Level Ab Initio Study. ACS Publications. Available at: [Link]
Standard Gibbs free energy of formation. Wikipedia. Available at: [Link]
Gibbs Free Energy. Chemistry LibreTexts. Available at: [Link]
Prediction of Standard Enthalpy of Formation by a QSPR Model. PMC. Available at: [Link]
Thermodynamic properties of 2-methylfuran. ResearchGate. Available at: [Link]
Biological Calorimetry: Old Friend, New Insights. Universidad de Zaragoza. Available at: [Link]
Introduction to Gibbs free energy. Khan Academy. Available at: [Link]
Heterocyclic compounds. Journal of Chemical Education. Available at: [Link]
Crystal structures and Hirshfeld surface analyses of bis(4,5-dihydrofuran-2-yl)dimethylsilane and (4,5-dihydrofuran-2-yl)diphenylmethylsilane. PMC. Available at: [Link]
An introduction to Gibbs free energy. Chemguide. Available at: [Link]
Calorimetry Examples: How to Find Heat and Specific Heat Capacity. YouTube. Available at: [Link]
Standard Enthalpies of Formation. Chemistry LibreTexts. Available at: [Link]
Standard molar enthalpies of formation of some methylfuran derivatives. ResearchGate. Available at: [Link]
High-Level ab Initio Enthalpies of Formation of 2,5-Dimethylfuran, 2-Methylfuran, and Furan. ResearchGate. Available at: [Link]
Gibbs Free Energy Derivation. YouTube. Available at: [Link]
Six-Component Telescope Assembly of sp3-Rich Hexahydro-pyrrolo[3,4-c]pyridine-1,6-diones via Sequential Enaminone Formation, Aza. ACS Publications. Available at: [Link]
Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation. MDPI. Available at: [Link]
An In-depth Technical Guide to the Synthetic Pathways of Dihydrofuran-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist Dihydrofuran-2-carbaldehyde, a versatile heterocyclic aldehyde, serves as a pivotal building block in the synthes...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Dihydrofuran-2-carbaldehyde, a versatile heterocyclic aldehyde, serves as a pivotal building block in the synthesis of a wide array of complex organic molecules, including pharmaceuticals, agrochemicals, and natural products. Its unique structural motif, featuring a partially saturated five-membered oxygen-containing ring with a reactive aldehyde functionality, allows for diverse chemical transformations, making it a valuable synthon in modern organic chemistry. This guide provides a comprehensive literature review of the core synthetic pathways to access this important intermediate, offering field-proven insights into the causality behind experimental choices and detailed, self-validating protocols.
Strategic Approaches to the Dihydrofuran-2-carbaldehyde Scaffold
The synthesis of dihydrofuran-2-carbaldehyde can be approached through several distinct strategies, each with its own set of advantages and limitations. The choice of a particular pathway is often dictated by the availability of starting materials, desired substitution patterns, and scalability. The primary retrosynthetic disconnections lead to three main synthetic paradigms:
Functional Group Interconversion: This approach relies on the modification of a pre-existing dihydrofuran ring, typically through the oxidation of a primary alcohol at the C2 position.
Partial Reduction of a Furan Ring: Starting from the readily available furan-2-carbaldehyde, selective reduction of the furan ring offers a direct route to the target molecule.
Cyclization and Annulation Strategies: Building the dihydrofuran ring from acyclic precursors through various cyclization reactions represents a powerful and flexible approach.
This guide will delve into the intricacies of each of these strategies, providing detailed experimental protocols and mechanistic insights.
Oxidation of (Dihydrofuran-2-yl)methanol: A Reliable and Convergent Route
A common and often high-yielding approach to dihydrofuran-2-carbaldehyde involves the oxidation of the corresponding primary alcohol, (dihydrofuran-2-yl)methanol. This precursor is accessible through various methods, including the reduction of furan-2-carboxylic acid derivatives followed by partial hydrogenation of the furan ring. The choice of oxidant is critical to prevent over-oxidation to the carboxylic acid and to ensure compatibility with the sensitive enol ether functionality present in 2,3-dihydrofuran derivatives.
Chromium-Based Oxidations: The Power of Pyridinium Chlorochromate (PCC)
Pyridinium chlorochromate (PCC) is a widely used and reliable reagent for the oxidation of primary alcohols to aldehydes. It is known for its mildness and selectivity, typically avoiding over-oxidation.
Experimental Protocol: PCC Oxidation of (2,3-Dihydrofuran-2-yl)methanol
To a stirred suspension of pyridinium chlorochromate (PCC) (1.5 equivalents) and celite in anhydrous dichloromethane (DCM) at room temperature, a solution of (2,3-dihydrofuran-2-yl)methanol (1.0 equivalent) in DCM is added dropwise.
The reaction mixture is stirred at room temperature for 2-4 hours, and the progress of the reaction is monitored by thin-layer chromatography (TLC).
Upon completion, the reaction mixture is filtered through a pad of silica gel, and the filtrate is concentrated under reduced pressure.
The crude product is purified by column chromatography on silica gel to afford 2,3-dihydrofuran-2-carbaldehyde.
Causality Behind Experimental Choices:
PCC: Chosen for its ability to selectively oxidize primary alcohols to aldehydes without significant over-oxidation to the carboxylic acid, which is a common side reaction with stronger oxidizing agents.
Celite: Used to prevent the formation of a tarry, difficult-to-handle reaction mixture by adsorbing the chromium byproducts.
Anhydrous DCM: A non-polar, aprotic solvent is essential to prevent the hydration of the resulting aldehyde, which could lead to over-oxidation.
Swern Oxidation: A Mild, Metal-Free Alternative
The Swern oxidation offers a valuable alternative to chromium-based reagents, particularly for substrates sensitive to acidic conditions. This method utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride, followed by the addition of a hindered base such as triethylamine.
Experimental Protocol: Swern Oxidation of (2,3-Dihydrofuran-2-yl)methanol
A solution of oxalyl chloride (1.2 equivalents) in anhydrous DCM is cooled to -78 °C under an inert atmosphere.
A solution of DMSO (2.2 equivalents) in anhydrous DCM is added dropwise, and the mixture is stirred for 15 minutes.
A solution of (2,3-dihydrofuran-2-yl)methanol (1.0 equivalent) in anhydrous DCM is then added dropwise, and the reaction is stirred for 30 minutes at -78 °C.
Triethylamine (5.0 equivalents) is added, and the reaction mixture is allowed to warm to room temperature.
Water is added to quench the reaction, and the aqueous layer is extracted with DCM.
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
The crude product is purified by column chromatography.
Causality Behind Experimental Choices:
Low Temperature (-78 °C): Crucial for the stability of the intermediate chloro(dimethyl)sulfonium chloride and the subsequent alkoxysulfonium salt.
Triethylamine: A non-nucleophilic base is used to deprotonate the alkoxysulfonium intermediate to form the sulfur ylide, which then undergoes elimination to the aldehyde.
Dess-Martin Periodinane (DMP) Oxidation: High Selectivity and Mild Conditions
The Dess-Martin periodinane (DMP) is a hypervalent iodine reagent that provides a very mild and selective method for oxidizing primary alcohols to aldehydes. The reaction proceeds under neutral conditions and at room temperature, making it suitable for a wide range of sensitive substrates.
Experimental Protocol: Dess-Martin Oxidation of (2,3-Dihydrofuran-2-yl)methanol
To a solution of (2,3-dihydrofuran-2-yl)methanol (1.0 equivalent) in anhydrous DCM at room temperature is added Dess-Martin periodinane (1.1 equivalents).
The reaction mixture is stirred at room temperature for 1-3 hours, monitoring the progress by TLC.
Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate.
The mixture is stirred vigorously until the two phases are clear.
The aqueous layer is extracted with DCM, and the combined organic layers are washed with saturated aqueous sodium bicarbonate and brine.
The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the crude product, which is then purified by column chromatography.
Causality Behind Experimental Choices:
DMP: Offers high selectivity for the oxidation of alcohols to aldehydes with minimal side reactions and is compatible with a wide range of functional groups.
Sodium Bicarbonate and Sodium Thiosulfate Quench: These reagents are used to neutralize the acetic acid byproduct and to reduce any remaining DMP and its byproducts to water-soluble species, facilitating purification.
Table 1: Comparison of Oxidation Methods for (Dihydrofuran-2-yl)methanol
Oxidizing Agent
Typical Yield (%)
Reaction Conditions
Key Advantages
Key Disadvantages
PCC
70-85
Anhydrous DCM, room temp.
Reliable, readily available.
Chromium waste, can be acidic.
Swern Oxidation
75-90
Anhydrous DCM, -78 °C to rt
Mild, metal-free.
Requires low temperatures, malodorous byproducts.
Dess-Martin Periodinane
85-95
Anhydrous DCM, room temp.
Very mild, neutral conditions, high yields.
Reagent is expensive and can be explosive.
Selective Reduction of Furan-2-carbaldehyde
An alternative and atom-economical approach to dihydrofuran-2-carbaldehyde is the selective reduction of the furan ring in the readily available and bio-based furan-2-carbaldehyde (furfural). The primary challenge in this strategy is to achieve partial hydrogenation of the furan ring without reducing the aldehyde functionality.
Catalytic Transfer Hydrogenation
Catalytic transfer hydrogenation (CTH) is a powerful technique that utilizes a hydrogen donor molecule in the presence of a transition metal catalyst. This method avoids the need for high-pressure gaseous hydrogen and can offer high selectivity. Bio-alcohols are often used as green hydrogen sources.
Experimental Protocol: Catalytic Transfer Hydrogenation of Furan-2-carbaldehyde
In a reaction vessel, furan-2-carbaldehyde (1.0 equivalent), a suitable hydrogen donor (e.g., isopropanol, large excess), and a heterogeneous catalyst (e.g., a supported noble metal catalyst) are combined.
The mixture is heated to a specified temperature (e.g., 80-120 °C) and stirred for several hours.
The reaction progress is monitored by gas chromatography (GC) or TLC.
Upon completion, the catalyst is removed by filtration, and the solvent and excess hydrogen donor are removed under reduced pressure.
The resulting crude product is purified by distillation or column chromatography.
Causality Behind Experimental Choices:
Hydrogen Donor: Isopropanol is a common and effective hydrogen donor, being oxidized to acetone in the process.
Catalyst: The choice of metal and support is crucial for selectivity. For instance, palladium catalysts can favor ring hydrogenation, while platinum catalysts may be more selective for carbonyl group reduction. The catalyst's surface properties and the presence of promoters can be tuned to enhance the desired selectivity.
Diimide Reduction
Diimide (N₂H₂) is a reactive intermediate that can be generated in situ and is known for its ability to selectively reduce non-polar double bonds. This metal-free reduction method proceeds via a concerted syn-addition of hydrogen across the double bond.
Experimental Protocol: Diimide Reduction of Furan-2-carbaldehyde
To a solution of furan-2-carbaldehyde (1.0 equivalent) in a suitable solvent (e.
Protocols & Analytical Methods
Method
Application Note: Precision Oxidation of Dihydrofuran Alcohols to Aldehydes
Part 1: Strategic Analysis & Method Selection The Challenge: The Dihydrofuran Moiety Oxidizing dihydrofuran alcohols (e.g., (2,5-dihydrofuran-2-yl)methanol or its 2,3-isomer) presents a "perfect storm" of chemical instab...
Author: BenchChem Technical Support Team. Date: February 2026
Part 1: Strategic Analysis & Method Selection
The Challenge: The Dihydrofuran Moiety
Oxidizing dihydrofuran alcohols (e.g., (2,5-dihydrofuran-2-yl)methanol or its 2,3-isomer) presents a "perfect storm" of chemical instability. Unlike robust aliphatic alcohols, the dihydrofuran core is highly susceptible to three distinct decomposition pathways during oxidation:
Acid-Catalyzed Ring Opening: The 2,3-dihydrofuran ring is an cyclic enol ether . In the presence of even mild acids (often generated as byproducts in Jones or unbuffered oxidations), it rapidly hydrolyzes to form acyclic dicarbonyls (e.g., 4-oxopentanal derivatives).
Aromatization (Oxidative Dehydrogenation): The 2,5-dihydrofuran system contains an allylic proton at C2. Oxidative conditions, particularly those involving radical intermediates or strong bases, can drive the loss of two hydrogen atoms to form the thermodynamically stable furan ring (e.g., furfural), destroying the desired dihydro-scaffold.
Base-Catalyzed Isomerization: Strong bases (used in Swern quenches) can catalyze the migration of the double bond from the 2,5-position to the conjugated 2,3-position, altering the regiochemistry of the target.
Method Selection Matrix
To navigate these pitfalls, we must select oxidants that operate under neutral or buffered conditions and avoid radical pathways that promote aromatization.
Method
Suitability
Mechanism Note
Recommendation
Dess-Martin Periodinane (DMP)
Excellent
Ionic mechanism; runs at neutral/buffered pH.
Primary Protocol (Gold Standard)
TEMPO / BAIB
Good
Mild, oxidative cycle. Avoids heavy metals.
Secondary Protocol (Green/Scalable)
Swern Oxidation
Risky
Requires Et₃N (base) and generates HCl equivalents.
Use only with strict temp control
MnO₂
Conditional
Radical surface mechanism.
Only for 2,5-isomers (Allylic)
Jones / PCC
Unsuitable
Acidic character destroys the ring.
DO NOT USE
Part 2: Detailed Experimental Protocols
Protocol A: Buffered Dess-Martin Oxidation (The Gold Standard)
Best for: Small-to-medium scale, highly acid-sensitive substrates (e.g., 2,3-dihydrofurans).
Principle:
The Dess-Martin Periodinane (DMP) reagent oxidizes alcohols via a ligand exchange mechanism followed by reductive elimination. By adding sodium bicarbonate, we neutralize the acetic acid byproduct in situ, preserving the enol ether functionality.
Preparation: Flame-dry a round-bottom flask and cool under argon. Add the dihydrofuran alcohol (e.g., 1.0 mmol) and solid NaHCO₃ (2.0 mmol).
Solvation: Add anhydrous DCM (10 mL). Stir vigorously to suspend the bicarbonate.
Oxidation: Cool the mixture to 0 °C. Add DMP (1.2 mmol) in a single portion.
Reaction: Allow the reaction to warm to room temperature (20–25 °C). Stir for 1–2 hours.
Monitoring: Check TLC. The aldehyde is often less polar than the alcohol. Note: Do not leave overnight; prolonged exposure increases aromatization risk.
Quench: Dilute with Et₂O (20 mL). Pour the mixture into a beaker containing the 1:1 Thiosulfate/Bicarbonate quench solution (20 mL). Stir vigorously for 15 minutes until the organic layer is clear (removes iodine byproducts).
Workup: Separate layers. Extract aqueous phase with Et₂O (2x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo at <30 °C (heat sensitivity).
Purification: Flash chromatography on neutralized silica gel (pre-washed with 1% Et₃N in hexanes) is critical to prevent degradation on the column.
Protocol B: TEMPO / BAIB Oxidation (Scalable & Green)
Best for: Larger scales where DMP cost is prohibitive; 2,5-dihydrofuran substrates.
Principle:
TEMPO (2,2,6,6-Tetramethylpiperidinyloxy) acts as a catalytic oxidant, recycled by the stoichiometric co-oxidant BAIB (Bis-acetoxyiodobenzene). This system avoids the "Swern gas" (DMS) and is milder than bleach-based TEMPO protocols.
Reagents:
Substrate: Dihydrofuran alcohol (1.0 equiv)
Catalyst: TEMPO (0.1 equiv)
Co-oxidant: BAIB (1.1 equiv)
Solvent: DCM / Water (9:1) or pure DCM.
Step-by-Step Procedure:
Dissolve the alcohol (1.0 mmol) and TEMPO (0.1 mmol) in DCM (5 mL).
Add BAIB (1.1 mmol) slowly at 0 °C.
Stir at 0 °C to RT. Reaction is typically fast (30–60 mins).
Quench: Add aq. Na₂S₂O₃.
Workup: Extract with DCM, wash with NaHCO₃, dry, and concentrate.
Note: This method generates acetic acid (from BAIB). For 2,3-dihydrofurans, add NaHCO₃ (2.0 equiv) to the reaction mixture.
Part 3: Visualization & Logic
Mechanism of Failure vs. Success
The following diagram illustrates why standard acidic oxidations fail and how the Buffered DMP pathway succeeds.
Figure 1: Reaction pathways showing the selectivity of Buffered DMP (Green) versus degradative pathways (Red/Yellow).
Decision Tree for Method Selection
Figure 2: Protocol selection logic based on substrate isomer and reaction scale.
Part 4: Troubleshooting & Optimization
Observation
Probable Cause
Corrective Action
Low Yield / Complex Mixture
Acid-catalyzed decomposition.
Ensure NaHCO₃ is added before the oxidant. Use pyridine buffer.
Product is Furan (Aromatic)
Over-oxidation or base-catalyzed elimination.
Reduce reaction time. Switch from Swern to DMP. Avoid excess base.
Aldehyde decomposes on column
Silica acidity.
Pre-treat silica with 1% Et₃N or use neutral alumina.
Incomplete Conversion
Water in solvent (DMP hydrolysis).
Use freshly distilled DCM. Add 1 eq. of water intentionally only if using "Wet DMP" protocol (advanced).
Part 5: References
Dess, D. B.; Martin, J. C. "Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones." J. Org.[1][2][3] Chem.1983 , 48, 4155–4156. Link
Meyer, S. D.; Schreiber, S. L. "Acceleration of the Dess-Martin Oxidation by Water." J. Org.[1][2][3] Chem.1994 , 59, 7549–7552. Link
Tojo, G.; Fernández, M. Oxidation of Alcohols to Aldehydes and Ketones: A Guide to Current Common Practice; Springer: New York, 2006. Link
Wang, W.; et al. "Synthesis of C15 and C10 fuel precursors with cyclopentanone and furfural derived from hemicellulose." RSC Adv.2017 , 7, 1888-1896. (References instability of dihydrofuran intermediates). Link
Ciriminna, R.; Pagliaro, M. "Industrial Oxidations with Organocatalyst TEMPO and Its Derivatives." Org.[1][2][3][4] Process Res. Dev.2010 , 14, 245–251. Link
Navigating the Reactive Landscape: A Detailed Guide to Solvent Selection for Reactions Involving 4,5-Dihydrofuran-2-carbaldehyde
Introduction: Understanding the Unique Reactivity of 4,5-Dihydrofuran-2-carbaldehyde 4,5-Dihydrofuran-2-carbaldehyde is a versatile bifunctional molecule that presents a unique set of opportunities and challenges for the...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Understanding the Unique Reactivity of 4,5-Dihydrofuran-2-carbaldehyde
4,5-Dihydrofuran-2-carbaldehyde is a versatile bifunctional molecule that presents a unique set of opportunities and challenges for the synthetic chemist. Its structure marries the reactivity of an α,β-unsaturated aldehyde with that of a cyclic enol ether. This duality governs its chemical behavior, allowing for a diverse range of transformations. However, this same complexity necessitates a careful and considered approach to reaction design, with solvent selection being a paramount consideration for controlling selectivity and achieving desired outcomes.
This technical guide provides researchers, scientists, and drug development professionals with an in-depth understanding of how to select the optimal solvent for various reactions involving 4,5-dihydrofuran-2-carbaldehyde. We will move beyond simple solvent lists, delving into the mechanistic rationale behind solvent choice and providing detailed, field-proven protocols for key transformations.
The reactivity of 4,5-dihydrofuran-2-carbaldehyde is dictated by three primary features:
The Electrophilic Aldehyde Carbonyl: A prime target for nucleophilic attack (1,2-addition).
The Conjugated System: The C=C-C=O moiety allows for conjugate (1,4- or Michael) addition at the β-carbon.
The Enol Ether Double Bond: An electron-rich π-system susceptible to electrophilic attack and participation in cycloaddition reactions.
The choice of solvent can profoundly influence which of these reactive sites is favored, the stability of intermediates, and the overall reaction rate and yield.
Solvent Selection Framework: A Mechanistic Approach
A systematic approach to solvent selection is crucial. The following decision workflow provides a logical framework for navigating the choices based on the intended transformation.
Caption: A workflow for rational solvent selection in reactions with 4,5-dihydrofuran-2-carbaldehyde.
I. Nucleophilic Addition to the Carbonyl Group (1,2-Addition)
The reaction of nucleophiles with the aldehyde functionality is a cornerstone of organic synthesis. The choice between 1,2-addition (at the carbonyl carbon) and 1,4-addition (at the β-carbon) is heavily influenced by the nature of the nucleophile and the solvent.[1][2]
Causality Behind Solvent Choices:
Hard vs. Soft Nucleophiles: "Hard" nucleophiles, such as Grignard reagents and organolithium compounds, are charge-dense and react under kinetic control, favoring the more electrophilic carbonyl carbon for 1,2-addition.[1] "Soft" nucleophiles, like amines and cyanides, tend to favor the thermodynamically more stable 1,4-addition product.[2]
Solvent Polarity and Coordination: For reactions with hard nucleophiles like Grignard reagents, ethereal solvents such as diethyl ether (Et₂O) and tetrahydrofuran (THF) are standard.[3][4] This is due to their ability to solvate the magnesium ion, breaking up the aggregated Grignard reagent and increasing its nucleophilicity. These solvents are also aprotic, which is critical as Grignard reagents are strong bases and will be quenched by protic solvents like water or alcohols.[4]
Data Presentation: Solvent Properties for 1,2-Addition
Solvent
Dielectric Constant (ε)
Type
Key Advantages for 1,2-Addition
Diethyl Ether
4.3
Polar Aprotic
Excellent for Grignard reagent formation and reaction; low boiling point.
Tetrahydrofuran (THF)
7.5
Polar Aprotic
Higher boiling point than ether; better solvating power for some organometallics.
Toluene
2.4
Nonpolar Aprotic
Can be used for some reactions, but generally less effective at solvating organometallics.
Experimental Protocol: Grignard Addition to 4,5-Dihydrofuran-2-carbaldehyde
Objective: To synthesize 1-(4,5-dihydrofuran-2-yl)propan-1-ol via 1,2-addition of ethylmagnesium bromide.
Materials:
4,5-Dihydrofuran-2-carbaldehyde (1.0 equiv)
Ethylmagnesium bromide (1.2 equiv, 1.0 M solution in THF)
Standard laboratory glassware, flame-dried under an inert atmosphere (N₂ or Ar)
Procedure:
To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add 4,5-dihydrofuran-2-carbaldehyde (1.0 equiv) dissolved in anhydrous diethyl ether (10 mL per 10 mmol of aldehyde).
Cool the flask to 0 °C in an ice bath.
Slowly add the ethylmagnesium bromide solution (1.2 equiv) dropwise via a syringe over 15-20 minutes, maintaining the temperature at 0 °C.
After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Once the starting material is consumed, cool the flask back to 0 °C and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with diethyl ether (3 x 20 mL).
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to afford the desired secondary alcohol.
Rationale for Solvent Choice: Anhydrous diethyl ether or THF is essential for the success of this reaction.[3] These aprotic, coordinating solvents stabilize the Grignard reagent, preventing its decomposition and promoting the nucleophilic attack on the carbonyl carbon. The use of an aprotic solvent is non-negotiable due to the high basicity of the Grignard reagent.[4]
II. Conjugate Addition (Michael Addition)
For softer nucleophiles, the thermodynamically favored 1,4-addition to the β-carbon of the conjugated system is the predominant pathway.[5]
Causality Behind Solvent Choices:
Stabilization of Intermediates: The key intermediate in a Michael addition is a resonance-stabilized enolate.[5] Polar solvents, both protic and aprotic, can stabilize this charged intermediate, thereby facilitating the reaction.
Protic Solvents: Protic solvents like ethanol or methanol can serve a dual role. They can act as the solvent and also as the proton source to quench the enolate intermediate.[5] The use of an alkoxide base in its conjugate alcohol solvent (e.g., NaOEt in EtOH) is a classic method for generating the nucleophilic enolate for addition.[5]
Aprotic Solvents: Polar aprotic solvents like DMF or DMSO can also be effective, particularly when a strong, non-nucleophilic base is used to generate the nucleophile. These solvents excel at solvating cations, leaving the anionic nucleophile "naked" and more reactive.
Experimental Protocol: Michael Addition of Diethyl Malonate
Objective: To synthesize diethyl 2-(2-formyl-2,3-dihydrofuran-3-yl)malonate.
Materials:
4,5-Dihydrofuran-2-carbaldehyde (1.0 equiv)
Diethyl malonate (1.5 equiv)
Sodium ethoxide (0.1 equiv)
Anhydrous ethanol
1 M Hydrochloric acid (HCl)
Ethyl acetate
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
In a round-bottom flask, dissolve sodium ethoxide (0.1 equiv) in anhydrous ethanol (20 mL per 10 mmol of aldehyde).
To this solution, add diethyl malonate (1.5 equiv) and stir for 10 minutes at room temperature.
Add 4,5-dihydrofuran-2-carbaldehyde (1.0 equiv) to the reaction mixture.
Heat the reaction to reflux and monitor by TLC until the starting aldehyde is consumed.
Cool the reaction to room temperature and neutralize with 1 M HCl.
Remove the ethanol under reduced pressure.
Add water to the residue and extract with ethyl acetate (3 x 25 mL).
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
Purify the crude product by flash column chromatography.
Rationale for Solvent Choice: Ethanol is the solvent of choice here for several reasons. It readily dissolves all reactants. As the conjugate acid of the ethoxide base, it maintains a stable basic environment. Finally, it can act as a proton source for the final protonation of the enolate intermediate.[5]
III. Selective Reduction of the Aldehyde
The selective reduction of the aldehyde in the presence of the C=C double bond, or vice versa, is a common challenge with α,β-unsaturated systems. Solvent choice can play a key role in directing this selectivity.[6][7]
Causality Behind Solvent Choices:
Chemoselectivity in Hydrogenation: In catalytic hydrogenation, the choice of solvent can influence which functional group is reduced. For instance, some studies on α,β-unsaturated aldehydes have shown that polar solvents can favor the reduction of the carbonyl group, while non-polar solvents may lead to reduction of the alkene.[6][7] This is often dependent on the specific catalyst used.
Hydride Reductions: For reductions with hydride reagents like sodium borohydride (NaBH₄), protic solvents such as methanol or ethanol are typically used. NaBH₄ is stable enough in these solvents to effect the reduction of the aldehyde. The greater polarity of the C=O bond compared to the C=C bond leads to the selective reduction of the aldehyde.
Experimental Protocol: Selective Aldehyde Reduction with NaBH₄
Objective: To synthesize (4,5-dihydrofuran-2-yl)methanol.
Materials:
4,5-Dihydrofuran-2-carbaldehyde (1.0 equiv)
Sodium borohydride (NaBH₄) (1.0 equiv)
Methanol
Water
Dichloromethane (DCM)
Procedure:
Dissolve 4,5-dihydrofuran-2-carbaldehyde (1.0 equiv) in methanol (15 mL per 10 mmol) in a round-bottom flask.
Cool the solution to 0 °C in an ice bath.
Add NaBH₄ (1.0 equiv) portion-wise over 10-15 minutes, ensuring the temperature remains below 5 °C.
Stir the reaction at 0 °C for 1 hour. Monitor by TLC.
Once the reaction is complete, quench by the slow addition of water.
Remove the methanol under reduced pressure.
Extract the aqueous residue with DCM (3 x 20 mL).
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the desired alcohol.
Rationale for Solvent Choice: Methanol is an ideal solvent for this transformation. It is polar enough to dissolve the aldehyde and the NaBH₄. As a protic solvent, it can participate in the reaction mechanism by protonating the intermediate alkoxide. NaBH₄ is a mild reducing agent that will selectively reduce the more polar aldehyde carbonyl over the less polar alkene of the enol ether.
IV. Cycloaddition Reactions (Diels-Alder)
The dihydrofuran ring can act as a diene in Diels-Alder reactions, although it is generally less reactive than its aromatic counterpart, furan.[8][9] Solvent choice can impact reaction rates and, in some cases, stereoselectivity.
Causality Behind Solvent Choices:
Transition State Stabilization: Diels-Alder reactions can proceed through either a concerted or a stepwise mechanism. The polarity of the solvent can influence the transition state. For reactions with polar transition states, polar solvents can accelerate the reaction rate.[10]
Solvent Effects on Stereoselectivity: In some furan Diels-Alder reactions, the endo/exo selectivity has been shown to be solvent-dependent. For example, in the reaction of furan with maleic anhydride, polar solvents like acetonitrile can favor the formation of the exo-isomer, which is the thermodynamically more stable product.[8][9] This is attributed to the reversible nature of the reaction, where the endo-adduct can revert to the starting materials more readily, allowing the more stable exo-product to accumulate.
Data Presentation: Solvent Effects on Diels-Alder Stereoselectivity
Solvent
Dielectric Constant (ε)
Expected Effect on Furan Diels-Alder
Toluene
2.4
Less polar, may favor kinetic (endo) product.
Dichloromethane
9.1
Moderately polar, can be a good general-purpose solvent.
Acetonitrile
37.5
Highly polar, may favor thermodynamic (exo) product.[8][9]
Water
80.1
Can accelerate reactions through hydrophobic effects, but solubility may be an issue.
Experimental Protocol: Diels-Alder Reaction with N-Methylmaleimide
Objective: To synthesize the Diels-Alder adduct of 4,5-dihydrofuran-2-carbaldehyde and N-methylmaleimide.
Materials:
4,5-Dihydrofuran-2-carbaldehyde (1.0 equiv)
N-Methylmaleimide (1.1 equiv)
Toluene (or Acetonitrile for comparison of selectivity)
Sealed reaction tube
Procedure:
In a sealed reaction tube, dissolve 4,5-dihydrofuran-2-carbaldehyde (1.0 equiv) and N-methylmaleimide (1.1 equiv) in toluene (5 mL per 5 mmol of aldehyde).
Seal the tube and heat the reaction mixture to 110 °C for 24-48 hours.
Monitor the reaction by ¹H NMR spectroscopy of an aliquot to determine the conversion and the endo/exo ratio.
After cooling to room temperature, concentrate the solvent under reduced pressure.
Purify the product mixture by flash column chromatography to separate the isomers.
Rationale for Solvent Choice: Toluene is a common non-polar solvent for Diels-Alder reactions. For a comparative study on selectivity, running the reaction in a polar aprotic solvent like acetonitrile could provide insight into the thermodynamic versus kinetic control of the cycloaddition.[8][9] The choice of solvent here is less about enabling the reaction and more about directing its stereochemical outcome.
Conclusion
The selection of a solvent for reactions involving 4,5-dihydrofuran-2-carbaldehyde is a critical parameter that dictates the outcome of the transformation. By understanding the interplay between the substrate's unique reactivity, the nature of the reagents, and the physical properties of the solvent, chemists can rationally design experiments that favor specific reaction pathways. A mechanistically driven approach, as outlined in this guide, allows for the predictable control of selectivity, leading to higher yields of desired products and minimizing the formation of unwanted byproducts. The protocols provided herein serve as a starting point for the exploration and utilization of this versatile building block in complex molecule synthesis.
References
Zhang, Y.-k., et al. (2025). Solvent-Controlled and Highly Chemoselective Reduction of α,β-Unsaturated Ketones and Aldehydes. The Journal of Organic Chemistry. [Link][6][7]
Yadav, V., Prasad, D., & Yadav, K. (2019). On the solvent‐ and temperature‐driven stereoselectivity of the Diels–Alder cycloaddition reactions of furan with maleic anhydride and maleimide. Journal of Physical Organic Chemistry. [Link][8][9]
American Chemical Society. (2025). Solvent-Controlled and Highly Chemoselective Reduction of α,β-Unsaturated Ketones and Aldehydes. The Journal of Organic Chemistry. [Link]
ResearchGate. (n.d.). Effect of the solvent for Mukaiyama aldol reaction. Retrieved from [Link]
Zhang, Y.-K., et al. (2025). Solvent-Controlled and Highly Chemoselective Reduction of α,β-Unsaturated Ketones and Aldehydes. Request PDF. [Link]
Yadav, V., et al. (2019). On the Solvent and Temperature Driven Stereoselectivity of the Diels-Alder Cycloaddition Reactions of Furan with Maleic Anhydride and Maleimide. ChemRxiv. [Link][9]
Heathcock, C. H. (1991). Diastereoselection in Lewis-Acid-Mediated Aldol Additions. Modern Synthetic Methods. [Link]
Kumar, A., et al. (2023). Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues. RSC Advances. [Link]
Kumar, A., et al. (2023). Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues. RSC Advances. [Link]
Organic Chemistry Class Notes. (n.d.). Nucleophilic Addition to α,β-Unsaturated Carbonyl Compounds. Fiveable. [Link]
El-Batta, A., et al. (2007). Wittig Reactions in Water Media Employing Stabilized Ylides with Aldehydes. Synthesis of α,β-Unsaturated Esters from Mixing Aldehydes, α-Bromoesters, and Ph3P in Aqueous NaHCO3. Journal of Organic Chemistry. [Link]
El-Batta, A., et al. (2007). Wittig Reactions in Water Media Employing Stabilized Ylides with Aldehydes. Synthesis of α,β-Unsaturated Esters from Mixing Aldehydes, α-Bromoesters, and Ph3P in Aqueous NaHCO3. The Journal of Organic Chemistry. [Link]
Simion, C., et al. (n.d.). REDUCTION OF α,β-UNSATURATED CARBONYL COMPOUNDS AND 1,3-DIKETONES IN AQUEOUS MEDIA, USING A RANEY Ni-Al ALLOY. Revue Roumaine de Chimie. [Link]
RSC Publishing. (n.d.). Transition-metal-free chemoselective reduction of α,β-unsaturated ketones using H2O as a hydrogen source. Organic Chemistry Frontiers. [Link]
University of Wisconsin-Madison. (n.d.). A Solvent Free Wittig Reaction. [Link]
ResearchGate. (2015). (PDF) Solvent Effect in the Wittig Reaction Under Boden's Conditions. [Link]
Fiveable. (n.d.). Conjugate Nucleophilic Addition to α,β-Unsaturated Aldehydes and Ketones. Organic Chemistry Class Notes. [Link]
Journal of Chemical Education. (2021). Facile Grignard Reaction Demonstration Using Molecular Sieved Dried Solvent. [Link]
Organic Chemistry II. (n.d.). 6.5 Reactions of α,β-unsaturated Aldehydes and Ketones. [Link]
The Journal of Organic Chemistry. (n.d.). The interplay of structure and reactivity in a most unusual furan diels-alder reaction. [Link]
RSC Publishing. (2020). Direct Diels–Alder reactions of furfural derivatives with maleimides. [Link]
OpenStax. (2023). 19.13 Conjugate Nucleophilic Addition to α,β-Unsaturated Aldehydes and Ketones. Organic Chemistry. [Link]
Scribd. (n.d.). Nucleophilic Addition on α,β-unsaturated carbonyl compounds. [Link]
RSC Publishing. (n.d.). Synthesis of α,β-unsaturated carbonyl compounds via a visible-light-promoted organocatalytic aerobic oxidation. Chemical Communications. [Link]
Quora. (2022). What is the best solvent for making a Grignard Reagent?. [Link]
Al-Mawrid. (n.d.). Reactions of enol ethers Hydrolysis of enol ethers. [Link]
Chemguide. (n.d.). REACTION OF ALDEHYDES AND KETONES WITH GRIGNARD REAGENTS. [Link]
ACS Publications. (n.d.). Pd(OH)2/C-Mediated Selective Oxidation of Silyl Enol Ethers by tert-Butylhydroperoxide, a Useful Method for the Conversion of Ketones to α,β-Enones or β-Silyloxy-α,β-enones. Organic Letters. [Link]
CSIR NET Life Science Coaching. (2025). Most appropriate reagents for Grignard addition to an α,β‑unsaturated aldehyde. [Link]
Organic Reactions. (n.d.). α-Hydroxylation of Enolates and Silyl Enol Ethers. [Link]
ResearchGate. (n.d.). Cyclizations of Silyl Enol Ether Radical Cations − The Cause of the Stereoselectivity. Request PDF. [Link]
ResearchGate. (n.d.). Scope of reactivity of Grignard reagents with α,β‐unsaturated carbonyls on DES. [Link]
ResearchGate. (n.d.). Cycloaddition reactions of furan derivatives with trifluoroethene. [Link]
ACS Publications. (2011). Oxidative Conversion of Silyl Enol Ethers to α,β-Unsaturated Ketones Employing Oxoammonium Salts. Organic Letters. [Link]
Master Organic Chemistry. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. [Link]
PMC. (2021). Intermolecular Diels-Alder Cycloadditions of Furfural-Based Chemicals from Renewable Resources: A Focus on the Regio- and Diastereoselectivity in the Reaction with Alkenes. [Link]
RSC Publishing. (n.d.). Selective formation of dihydrofuran fused fullerene derivatives by TEMPO mediated [3 + 2] cycloaddition of medium chain β-keto esters to C60. [Link]
PMC. (n.d.). Catalytic [4+2]- and [4+4]-cycloaddition using furan-fused cyclobutanone as a privileged C4 synthon. [Link]
Reddit. (2020). Nucleophilicity (Protic vs. Aprotic solvents). [Link]
Chemistry LibreTexts. (2023). Polar Protic and Aprotic Solvents. [Link]
YouTube. (2023). Polar Protic vs Polar Aprtotic Solvents in Organic Chemistry. [Link]
Computational Biochemistry Cheat Sheets. (2021). The special chemistry of protic and aprotic solvents. [Link]
purification techniques for air-sensitive dihydrofuran aldehydes
Topic: Purification & Handling of Labile Enol Ether Aldehydes Ticket ID: CHEM-SUP-8821 Support Tier: Level 3 (Senior Application Scientist) System Overview: The Instability Mechanism Why is your compound decomposing? Dih...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Purification & Handling of Labile Enol Ether Aldehydes
Ticket ID: CHEM-SUP-8821
Support Tier: Level 3 (Senior Application Scientist)
System Overview: The Instability Mechanism
Why is your compound decomposing?
Dihydrofuran aldehydes (e.g., 4,5-dihydrofuran-3-carbaldehyde) possess two structural vulnerabilities that act synergistically to degrade your sample:
The Enol Ether Moiety: The dihydrofuran ring is effectively a cyclic enol ether. In the presence of trace acid (even the acidity of standard silica gel, pH ~3.5-5.0), this moiety undergoes rapid protonation at the
-carbon, leading to hydration, ring-opening, or aromatization to a furan derivative.
The Aldehyde Group: This is susceptible to auto-oxidation to the carboxylic acid, particularly when the ring electron density is high.
The Result: Standard purification methods (unbuffered silica flash columns, rotary evaporation with air leaks) often yield a brown tar or a solid furan-acid byproduct rather than the desired oil.
Troubleshooting Matrix
Quick-reference guide for common failure modes.
Symptom
Probable Root Cause
Immediate Corrective Action
Compound streaks/tails on TLC or Column.
Acidic Hydrolysis: Silica gel silanol groups are protonating the enol ether.
Switch to Neutral Alumina or Deactivated Silica (see Protocol A).
Product vanishes after column; "Furan" smell detected.
Aromatization: Acid-catalyzed elimination has converted dihydrofuran to furan.
Stop using Silica. Use Kugelrohr distillation (Protocol B).
White solid precipitates in the oil upon standing.
Auto-oxidation: Oxygen exposure converted aldehyde to carboxylic acid.
Filter solid; store under Argon at -20°C. Use degassed solvents.
NMR shows broad peaks or polymerization.
Thermal/Radical Polymerization: Bath temp too high or concentration too high.
Before starting, determine the thermal and acid stability of your specific dihydrofuran derivative using this logic flow.
Caption: Decision tree for selecting the least destructive purification method based on thermal and chemical stability.
Deep-Dive Protocols
Protocol A: Flash Chromatography on Deactivated Silica
Use this when Kugelrohr distillation is impossible due to high boiling points or separation requirements.
The Principle: Standard silica gel has acidic silanol (Si-OH) groups. We must neutralize these sites with an amine base before the compound touches the column.
Slurry Preparation: Prepare the silica slurry using your starting eluent (e.g., 5% EtOAc/Hexane) containing 1.0% to 2.5% v/v Triethylamine .
Column Packing: Pour the slurry and flush the column with at least 2 column volumes of this Et
N-doped solvent.
Critical Check: The eluate exiting the column must be basic (check with pH paper).
Sample Loading: Dissolve the crude oil in a minimum amount of the mobile phase (also containing 1% Et
N). Do not use pure DCM for loading if avoidable, as it can be slightly acidic due to decomposition.
Elution: Run the column using the Et
N-doped solvent system.
Workup: Evaporate fractions immediately.
Note: Residual Et
N is volatile and will be removed during high-vacuum drying, unlike pyridine.
Protocol B: Kugelrohr Distillation (Bulb-to-Bulb)
The Gold Standard for air/heat-sensitive liquids.
The Principle: Short-path distillation minimizes the time the molecule spends in the gas phase and eliminates the "hold-up" volume of traditional condensers.
Load: Place crude material in the terminal bulb (oven bulb). Fill no more than 1/3 full.
Seal: Connect the receiving bulbs. Ensure joints are greased slightly to hold high vacuum.
Vacuum: Apply vacuum before heating.[5] Wait until pressure stabilizes < 0.5 mmHg.
Tip: If the compound bumps (foams), spin the flask without heat until solvent is gone.
Cooling: Submerge the receiving bulb in a Dry Ice/Acetone bath (-78°C).
Heat: Turn on the oven rotation. Ramp temperature slowly (10°C increments).
Target: The compound should distill at a temperature 20-40°C lower than its standard boiling point due to the vacuum.
Harvest: Once distilled, backfill with Argon (never air).
Handling & Storage Best Practices
To maintain purity after isolation, adhere to strict inert atmosphere protocols.
Parameter
Recommendation
Reason
Atmosphere
Argon (preferred over Nitrogen)
Argon is heavier than air and blankets the liquid surface more effectively.
Temperature
-20°C or -80°C
Slows down the kinetics of dimerization and auto-oxidation.
Container
Amber glass vial with Teflon-lined cap
Blocks UV light (which catalyzes radical formation) and ensures a tight seal.
Stabilizer
0.01% BHT (Butylated hydroxytoluene)
Scavenges free radicals, preventing polymerization. Only add if acceptable for next step.
Frequently Asked Questions (FAQ)
Q: Can I use basic alumina instead of deactivated silica?A: Yes. Neutral or Basic Alumina (Brockmann Activity III) is actually safer for enol ethers than silica. However, alumina has lower resolving power. If your impurities have Rf values close to your product, deactivated silica (Protocol A) provides better separation.
Q: My compound turned yellow/brown on the rotary evaporator. What happened?A: This is likely oxidative polymerization. Did you backfill the rotavap with air? Always backfill with nitrogen/argon. Also, ensure your water bath was not >40°C. Dihydrofuran aldehydes are thermally labile.
Q: How do I remove the triethylamine after the column?A: Triethylamine (bp 89°C) forms an azeotrope with ethanol but can generally be pumped off using a high-vacuum manifold (0.1 mmHg) for 1-2 hours. If your compound is a solid, trituration with cold pentane can wash away residual amine.
References
Taniguchi, T., & Curran, D. P. (2012).[6][7] Silica Gel Promotes Reductions of Aldehydes and Ketones by N-Heterocyclic Carbene Boranes.[6][7] Organic Letters, 14(17), 4540–4543.[7] Link
Context: Establishes the active role of silica gel acidity in catalyzing carbonyl transformations, validating the need for deactiv
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. Link
Context: The authoritative standard for general purification protocols, including amine-washing of silica and Kugelrohr distill
Paquette, L. A. (Ed.). (1995). Encyclopedia of Reagents for Organic Synthesis. John Wiley & Sons.
Context: Reference for the specific handling of enol ethers and the use of basic alumina for acid-sensitive functionalities.
Pirrung, M. C., et al. (1995). Purification of unstable enol ethers.[8] Journal of Organic Chemistry.
Context: General methodology for stabilizing enol ethers during chrom
Technical Support Center: Minimizing Side Reactions in 4,5-Dihydrofuran-2-carbaldehyde Oxidation
Welcome to the Technical Support Center for the selective oxidation of 4,5-dihydrofuran-2-carbaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the com...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Technical Support Center for the selective oxidation of 4,5-dihydrofuran-2-carbaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this specific chemical transformation. Our goal is to provide you with in-depth, field-proven insights to help you maximize your yield of the desired 4,5-dihydrofuran-2-carboxylic acid while minimizing the formation of unwanted side products.
Introduction: The Challenge of Selectivity
The oxidation of 4,5-dihydrofuran-2-carbaldehyde presents a unique set of challenges due to the presence of multiple reactive sites within the molecule. The primary goal is the chemoselective oxidation of the aldehyde functional group to a carboxylic acid, without affecting the dihydrofuran ring or the carbon-carbon double bond. However, the inherent reactivity of the dihydrofuran moiety makes it susceptible to several side reactions, including ring-opening, polymerization, and Baeyer-Villiger rearrangement. This guide will provide a comprehensive overview of these potential pitfalls and offer robust strategies and protocols to ensure a successful and high-yielding oxidation.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the oxidation of 4,5-dihydrofuran-2-carbaldehyde?
A1: The primary side reactions of concern are:
Over-oxidation: While the desired product is the carboxylic acid, harsh oxidizing conditions can lead to degradation of the molecule.
Baeyer-Villiger Oxidation: This rearrangement reaction can occur with certain oxidants, leading to the formation of a formate ester instead of the desired carboxylic acid.[1][2]
Ring-Opening: The dihydrofuran ring can be susceptible to cleavage under certain oxidative or acidic conditions, leading to a variety of linear byproducts.[3]
Polymerization: Dihydrofurans are known to be sensitive to acidic conditions, which can catalyze polymerization, resulting in the formation of insoluble polymeric material and a significant reduction in the yield of the desired product.[3][4]
Epoxidation: The electron-rich double bond of the dihydrofuran ring can be epoxidized by some oxidizing agents.
Q2: Which oxidation method is generally recommended for 4,5-dihydrofuran-2-carbaldehyde to minimize side reactions?
A2: The Pinnick oxidation is highly recommended for this transformation.[5][6] It utilizes sodium chlorite (NaClO₂) under mildly acidic conditions, which is known for its excellent chemoselectivity in oxidizing α,β-unsaturated aldehydes to their corresponding carboxylic acids while being tolerant of other sensitive functional groups.[5][6]
Q3: How can I prevent the polymerization of the dihydrofuran ring during the oxidation?
A3: Polymerization is often acid-catalyzed. To mitigate this:
Maintain a buffered, mildly acidic pH: The Pinnick oxidation is typically performed in a buffered solution (e.g., with sodium dihydrogen phosphate) to maintain a pH around 4-5. This is crucial to activate the sodium chlorite without being strongly acidic enough to induce significant polymerization.
Control the temperature: Running the reaction at or below room temperature can help to slow down the rate of polymerization.
Use of appropriate solvents: Aprotic solvents or mixtures with t-butanol can sometimes suppress polymerization pathways.[4]
Q4: What is the role of a "scavenger" in the Pinnick oxidation?
A4: The Pinnick oxidation generates hypochlorous acid (HOCl) as a byproduct. HOCl is a reactive species that can lead to unwanted side reactions, such as chlorination of the double bond or reaction with the starting aldehyde. A scavenger, typically an electron-rich alkene like 2-methyl-2-butene, is added to the reaction mixture to quench the HOCl as it is formed, thereby preventing these side reactions and improving the overall yield and purity of the desired carboxylic acid.[6]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments and provides actionable solutions.
Issue
Potential Cause(s)
Troubleshooting Steps
Low yield of the desired carboxylic acid with significant starting material remaining.
1. Insufficient oxidant. 2. Incomplete reaction. 3. Deactivation of the oxidant.
1. Ensure the sodium chlorite is fresh and of high purity. 2. Increase the reaction time or slightly elevate the temperature (e.g., to room temperature if performed at 0°C), monitoring carefully for side product formation. 3. Check the pH of the reaction mixture; it should be mildly acidic.
Formation of a significant amount of insoluble, dark-colored material (polymer).
1. Reaction pH is too acidic. 2. Reaction temperature is too high. 3. Prolonged reaction time in the presence of acid.
1. Ensure proper buffering of the reaction mixture. Use a reliable pH meter or pH paper to verify the pH is in the optimal range (4-5). 2. Perform the reaction at a lower temperature (e.g., 0°C). 3. Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed.
Presence of a byproduct with a different mass spectrum, possibly indicating a Baeyer-Villiger product.
1. Use of a peroxy-based oxidant. 2. In certain cases, even with chlorite, rearrangement can be a minor pathway.
1. If not already using it, switch to the Pinnick oxidation protocol. 2. If using Pinnick conditions, ensure the reaction is not overly concentrated and that the temperature is controlled.
Evidence of ring-opened byproducts in the crude NMR or LC-MS.
1. Harsh acidic or oxidative conditions.
1. Re-evaluate the pH of the reaction; ensure it is not dropping significantly during the reaction. 2. Use a milder oxidant if possible, or ensure the stoichiometry of the current oxidant is not excessively high.
Recommended Protocol: Pinnick Oxidation of 4,5-Dihydrofuran-2-carbaldehyde
This protocol is a robust starting point for the selective oxidation of 4,5-dihydrofuran-2-carbaldehyde. It is based on well-established procedures for the Pinnick oxidation of α,β-unsaturated aldehydes.[6]
Sodium chlorite (NaClO₂, 80% technical grade is often sufficient, but higher purity can be used)
Ethyl acetate (for extraction)
Brine (saturated aqueous NaCl solution)
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
In a round-bottom flask equipped with a magnetic stir bar, dissolve 4,5-dihydrofuran-2-carbaldehyde (1.0 eq) in a mixture of tert-butanol and water (typically a 1:1 to 2:1 ratio).
Cool the solution to 0°C in an ice bath.
To the stirred solution, add 2-methyl-2-butene (5-10 eq).
In a separate flask, prepare a solution of sodium dihydrogen phosphate monohydrate (4-5 eq) and sodium chlorite (1.5-2.0 eq) in water.
Add the aqueous solution of sodium chlorite and buffer to the reaction mixture dropwise over a period of 30-60 minutes, ensuring the internal temperature remains below 5°C.
Allow the reaction to stir at 0°C and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-6 hours.
Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃) or sodium thiosulfate (Na₂S₂O₅) until a colorless solution is obtained (this destroys any remaining oxidant).
Adjust the pH of the aqueous layer to ~2-3 with 1 M HCl.
Extract the aqueous layer with ethyl acetate (3x).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude 4,5-dihydrofuran-2-carboxylic acid.
The crude product can be purified by column chromatography or recrystallization as needed.
Experimental Workflow Diagram:
Caption: Competing reaction pathways in the oxidation of 4,5-dihydrofuran-2-carbaldehyde.
Data Summary: Comparison of Oxidation Methods
While the Pinnick oxidation is recommended, it is useful to compare it with other common methods for aldehyde oxidation to understand its advantages.
Oxidation Method
Oxidizing Agent
Typical Conditions
Advantages
Disadvantages for 4,5-Dihydrofuran-2-carbaldehyde
Pinnick Oxidation
NaClO₂ / NaH₂PO₄
t-BuOH/H₂O, 0°C to rt
High chemoselectivity, mild conditions, tolerates double bonds. [5][6]
Requires a scavenger, can be sensitive to pH.
Tollens' Test
Ag(NH₃)₂⁺
Aqueous, basic, warm
Mild, selective for aldehydes over ketones.
Basic conditions may promote other side reactions; not ideal for preparative scale.
Jones Oxidation
CrO₃ / H₂SO₄
Acetone, 0°C to rt
Strong and fast.
Highly acidic conditions will likely cause polymerization and ring-opening; harsh on sensitive functional groups.
Potassium Permanganate
KMnO₄
Basic or acidic, heat
Inexpensive and powerful.
Lacks selectivity; will likely attack the double bond and the furan ring, leading to cleavage.
References
Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization. PMC. [Link]
The controlled catalytic oxidation of furfural to furoic acid using AuPd/Mg(OH)2. Royal Society of Chemistry. [Link]
Oxidations of Furan Rings in Organic Synthesis: Expanding Synthetic Utility of Aromatic Heterocycles. SSRN. [Link]
Catalytic Furfural/5-Hydroxymethyl Furfural Oxidation to Furoic Acid/Furan-2,5-dicarboxylic Acid with H2 Production Using Alkaline Water as the Formal Oxidant. Journal of the American Chemical Society. [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Guide: Stability & Handling of 4,5-Dihydrofuran-2-carbaldehyde
Executive Summary: The "Golden Standard" Conditions
For researchers handling 4,5-dihydrofuran-2-carbaldehyde (CAS 63493-93-6) , immediate adherence to the following parameters is critical to prevent rapid degradation. Unlike its aromatic cousin (furfural) or saturated analog (tetrahydrofurfural), this compound is a cyclic enol ether conjugated with an aldehyde , making it electronically unique and chemically fragile.
Parameter
Optimal Condition
Critical Limit (Failure Point)
Temperature
-20°C to -80°C
> 4°C (Rapid dimerization)
Atmosphere
Argon (Ar) or Nitrogen (N₂)
Ambient Air (Auto-oxidation)
pH Environment
Neutral (pH 7.0 ± 0.2)
< pH 6.0 (Hydrolysis/Ring Opening)
Solvent Compatibility
Anhydrous THF, DCM, Toluene
Alcohols, Water, Acidic CDCl₃
Light Exposure
Dark / Amber Glass
UV Light (Photo-polymerization)
Module 1: Storage & Handling Protocols
This molecule sits at a "stability cliff." It is prone to three distinct degradation pathways: Aromatization (losing hydrogen to become furfural), Polymerization (aldol-type condensation), and Hydrolysis (ring opening).
Atmosphere: Sparge headspace with dry Argon for 2 minutes before sealing. Argon is heavier than air and provides a better blanket than Nitrogen.
Temperature: Store at -20°C . For storage exceeding 1 month, -80°C is mandatory.
Stabilizers: If downstream chemistry permits, add 0.1% w/w BHT (Butylated hydroxytoluene) or store over activated 3Å molecular sieves to scavenge moisture.
Protocol B: Handling for Synthesis
Thawing: Do not heat. Allow the vial to warm to room temperature inside a desiccator to prevent condensation from entering the vial.
Solvent Choice: Avoid protic solvents (methanol, water) unless the reaction specifically demands them. The enol ether moiety is highly susceptible to acid-catalyzed hydration.
Glassware: Base-wash glassware (rinse with dilute NaHCO₃ solution and dry) before use to remove trace acid residues on glass surfaces.
Module 2: Degradation Mechanisms (The "Why")
Understanding how the molecule dies is the key to keeping it alive. The 4,5-dihydrofuran ring is under strain and electronically activated.
Visualizing the Threat Landscape:
Figure 1: Primary degradation pathways. Note that "Aromatization" to Furfural is thermodynamically driven, while "Hydrolysis" is kinetically fast in the presence of water/acid.
Module 3: Troubleshooting & Diagnostics
User Scenario: "My sample has changed color or consistency."
Symptom
Diagnosis
Verification Test
Corrective Action
Yellow Dark Brown/Black
Polymerization. The aldehyde has undergone self-condensation (aldol-type).
TLC: Streaking from baseline. NMR: Broadening of peaks.
Irreversible.[1] Discard sample. Ensure future samples are kept cold and dark.
Formation of Crystals/Solids
Oxidation to Acid. The aldehyde group oxidized to a carboxylic acid (rare in inert storage).
IR: Appearance of broad OH stretch (2500-3300 cm⁻¹).
Purify via rapid filtration through basic alumina (if acid is the impurity).
Sweet/Almond Smell
Aromatization. Conversion to Furfural.
1H NMR: Look for new aromatic protons at ~7.6 ppm and ~6.6 ppm.
If <10% conversion, use as is (adjust stoichiometry). If >10%, repurify via Kugelrohr distillation.
NMR: Loss of CHO proton
Acetal Formation. Reaction with alcohol solvent (e.g., MeOH).
1H NMR: Disappearance of aldehyde proton (~9.5 ppm).
Avoid alcohol solvents. Use THF or DCM.
Module 4: Frequently Asked Questions (FAQ)
Q1: Can I purify 4,5-dihydrofuran-2-carbaldehyde by silica gel chromatography?A:Proceed with extreme caution. Standard silica gel is slightly acidic (pH 5-6), which is sufficient to catalyze ring opening or polymerization of this specific enol ether.
Recommendation: Pre-treat silica with 1% Triethylamine (TEA) to neutralize it, or use neutral alumina instead. Flash chromatography must be performed rapidly at 4°C.
Q2: I see a new peak in my NMR at ~9.6 ppm vs the original ~9.5 ppm. What is it?A: This is likely Furfural . As the compound degrades, it "aromatizes" to the more stable furan ring. Compare the coupling constants: 4,5-dihydrofuran protons appear as multiplets at ~2.9 ppm (CH2) and ~4.9 ppm (CH), whereas Furfural has distinct aromatic doublets/triplets in the 6.5–7.7 ppm region.
Q3: Is it better to make it in situ or buy it?A: Due to its instability, in situ generation is often preferred for critical applications. Common routes include the reduction of furfural derivatives or rearrangement of carbohydrate precursors. If purchased, it must be shipped on dry ice and used within 48 hours of opening.
Q4: My CDCl₃ NMR sample degraded overnight. Why?A: CDCl₃ naturally forms HCl over time (photolysis). This trace acid destroys 4,5-dihydrofuran-2-carbaldehyde.
Fix: Filter CDCl₃ through basic alumina before dissolving your sample, or use Benzene-d6 (non-acidic) for stability studies.
References
BenchChem. (2025).[2][3] Stability of Furan-2-carbaldehyde Derivatives in Solution. Technical Support Center. Link
Resende, G. C., et al. (2012). Synthesis and Phytotoxicity of 4,5 Functionalized Tetrahydrofuran-2-ones. Journal of the Brazilian Chemical Society, 23(12), 2266-2270.[4] (Demonstrates the instability of related dihydrofuran aldehydes during synthesis). Link
TransFurans Chemicals. (2025).[4] Furfural Product Data Sheet & Handling Guide. (Provides baseline data for furan-aldehyde handling). Link
University of Wisconsin-Madison. (2024). Safe Handling of Peroxide-Formers and Enol Ethers. Environment, Health & Safety. Link
Author: BenchChem Technical Support Team. Date: February 2026
[1][2]
Current Status: Operational
Topic: Handling, Stability, and Safety Protocols for 2-Formyl-4,5-dihydrofuran
Ticket ID: CHEM-SUP-2F45DHF-001
Assigned Specialist: Senior Application Scientist[1][2]
Executive Summary: The "Hidden" Hazards
Welcome to the technical support hub for 2-formyl-4,5-dihydrofuran (also known as 4,5-dihydro-2-furancarbaldehyde).[1][2]
CRITICAL WARNING: Do not treat this compound like its aromatic cousin, Furfural .[2]
While Furfural is relatively stable due to aromaticity, 2-formyl-4,5-dihydrofuran contains a non-aromatic enol ether functionality.[1][2] This makes it significantly more reactive, prone to rapid hydrolysis, polymerization, and peroxide formation.[1]
This guide is structured as a dynamic troubleshooting workflow to address your immediate experimental needs.
Module 1: Critical Safety & Hazard Identification
Q: I just received my shipment. What are the immediate safety concerns?
A: You must treat this compound as a High-Risk Peroxide Former and a Flammable Liquid .[2][3]
Hazard Category
Specific Risk
Actionable Protocol
Peroxide Formation
The dihydrofuran ring is susceptible to auto-oxidation, forming explosive peroxides upon contact with air.[1][2][4]
Test immediately using starch-iodide paper before distillation or concentration.[2] Never distill to dryness.[2]
Flammability
Low flash point (estimated <40°C based on structural analogs).[2]
Ground all glassware.[2] Use spark-proof tools. Store in a flammables-rated freezer.
Acid Sensitivity
Extremely sensitive to trace acids, leading to violent polymerization or ring-opening.[1][2]
Avoid contact with acidic silica gel or unneutralized chloroform (which contains HCl).[2]
Q: The bottle has no expiration date. How do I determine if it's safe to use?
A: Reliance on printed dates is insufficient for this class of compounds.[2] Follow this Self-Validating Integrity Check :
Visual Inspection: The liquid should be colorless to pale yellow.[2] Dark brown/black indicates significant polymerization.[2]
Peroxide Test: If >10 ppm peroxides are detected, do not concentrate.[2] Treat with a reducing agent (e.g., aqueous sodium bisulfite) if synthesis allows, or dispose of as hazardous waste.[1]
Proton NMR Check: Look for the disappearance of the olefinic proton signal (approx. 5.0–6.0 ppm) and the broadening of peaks, which signals polymerization.
Module 2: Stability, Storage & Degradation[1][7]
Q: Why did my sample decompose in the refrigerator?
A: A standard refrigerator (4°C) is often insufficient. The degradation is likely driven by hydrolysis or oxidation .[2]
The Mechanism of Failure:
Unlike aromatic furans, the 4,5-dihydrofuran ring acts as a cyclic enol ether.[1] In the presence of even atmospheric moisture and trace acid, it undergoes rapid hydrolysis to open-chain dicarbonyls (e.g., 4-oxopentanal derivatives), which then cross-link and polymerize.[1][2]
Visualization: Degradation Pathways
The following diagram illustrates why inert storage is non-negotiable.
Figure 1: Degradation pathways showing susceptibility to both oxidative (red) and hydrolytic (yellow) failure modes.[1][2]
Stabilizer: If compatible with your next step, add 0.05% BHT (Butylated hydroxytoluene) to inhibit radical polymerization.
Container: Amber glass with a Teflon-lined septum cap.[2]
Module 3: Experimental Troubleshooting
Q: I need to purify the compound. Can I use silica gel chromatography?
A:Proceed with extreme caution. Standard silica gel is slightly acidic (pH 5–6), which is sufficient to destroy 2-formyl-4,5-dihydrofuran via hydrolysis/ring-opening on the column.[1][2]
Recommended Purification Workflow:
Pre-treatment: Deactivate the silica gel by flushing the column with 1% Triethylamine (Et3N) in Hexanes before loading your sample.[2]
Alternative Phase: Use Neutral Alumina or Basic Alumina instead of silica.[2]
Eluent: Ensure solvents are anhydrous and acid-free.[2] Avoid Chloroform (CHCl3) unless it has been freshly passed through basic alumina to remove HCl stabilizers.[2]
Q: My reaction yield is low. Is the aldehyde or the alkene reacting?
A: This is a common issue due to "competency" between the two functional groups.
Scenario A (Aldehyde Attack): If you are targeting the aldehyde (e.g., reductive amination), the double bond may interfere if hard nucleophiles are used (Michael-type addition risk, though less likely in this specific isomer, the enol ether is electron-rich and repels nucleophiles).[1][2]
Scenario B (Enol Ether Hydrolysis): If your reaction conditions are acidic (e.g., using p-TsOH as a catalyst), you are likely destroying the ring before the aldehyde reacts.[1] Switch to Lewis acids (e.g., Ti(OiPr)4) or basic conditions.
Module 4: Emergency & Disposal Protocols
Q: A bottle has crystallized or formed a solid precipitate.[2] What do I do?
A:STOP. Do not attempt to open the bottle.
Crystals in liquid ethers/dihydrofurans often indicate peroxide crystallization , which is shock-sensitive and explosive.[1][2]
Contact EHS (Environmental Health & Safety) immediately for remote opening or controlled detonation/neutralization.[2]
Q: How do I clean up a small spill (liquid)?
A:
Ventilate: Open fume hood sashes fully.
Inert: Cover the spill with an inert absorbent (Vermiculite or Sand).[2] Do not use paper towels (combustible).[2]
Neutralize: If safe, treat the absorbent with 10% aqueous sodium bisulfite to quench potential peroxides.[2]
Disposal: Scoop into a hazardous waste container labeled "Flammable" and "Peroxide Forming."[2]
References
Thermo Fisher Scientific. (2021).[2] Safety Data Sheet: 2,3-Dihydrofuran. (Used as proxy for dihydrofuran ring hazards).[2] Link[1]
Sigma-Aldrich. (2023).[2] Peroxide Forming Solvents & Chemicals: Technical Bulletin. Link
National Institutes of Health (PubChem). (2024).[2] Compound Summary: Furfural (Comparison Data). Link
Occupational Safety and Health Administration (OSHA). (n.d.).[2] Hazard Communication Standard: Peroxides. Link
(Note: While specific literature on 2-formyl-4,5-dihydrofuran is rare, the protocols above are derived from the authoritative handling standards for functionalized dihydrofurans and enol ethers found in the citations above.)
Technical Support Center: Purification of 4,5-Dihydrofuran-2-carbaldehyde
Ticket ID: #DHF-PUR-001 Status: Open Agent: Senior Application Scientist Topic: Removal of Impurities from Crude 4,5-Dihydrofuran-2-carbaldehyde Executive Summary You are likely experiencing degradation or poor separatio...
Author: BenchChem Technical Support Team. Date: February 2026
Ticket ID: #DHF-PUR-001
Status: Open
Agent: Senior Application Scientist
Topic: Removal of Impurities from Crude 4,5-Dihydrofuran-2-carbaldehyde
Executive Summary
You are likely experiencing degradation or poor separation due to the specific chemical sensitivity of 4,5-dihydrofuran-2-carbaldehyde (CAS: 63493-93-6). Unlike its aromatic cousin furfural, this molecule is a conjugated enol ether . This structural feature makes it highly susceptible to:
Acid-catalyzed hydrolysis (ring opening).
Aromatization (oxidation to furfural).
Polymerization (thermal or acid-induced).
Standard purification methods like acidic silica gel chromatography or high-temperature distillation will destroy your product. This guide provides a chemically grounded, self-validating workflow to purify this compound without degradation.
Module 1: Diagnosis & Characterization
Before attempting purification, you must confirm the identity of your impurities. Use this comparative table to interpret your crude analysis.
Impurity Profiling Table
Impurity Type
Origin
1H NMR Diagnostic Signal (CDCl3)
GC-MS Signature
Furfural
Oxidation/Aromatization
δ 7.68, 7.25, 6.60 (Aromatic furan protons)
M+ = 96 (Loss of 2H from parent)
Tetrahydrofuran-2-carbaldehyde
Over-reduction
Multiplets at δ 1.8 - 2.2 (Sat. ring protons)
M+ = 100 (Gain of 2H)
Formic/Furoic Acid
Oxidation/Hydrolysis
Broad singlet > δ 10.0 (COOH)
Tailing peaks, acidic pH
Polymers/Oligomers
Thermal/Acid degradation
Broad, undefined "hump" in baseline
Late eluting or not seen (non-volatile)
Target Molecule
--
δ 9.6 (CHO), δ 6.0-7.0 (Vinylic)
M+ = 98
Module 2: The Purification Workflow
Core Directive: The "Neutral & Cold" Rule
NEVER use untreated silica gel (pH ~5). It will hydrolyze the enol ether.
NEVER distill at atmospheric pressure. The heat will cause polymerization.[1]
Speed: Flash chromatography must be fast (< 15 mins residence time).
Module 3: Logic & Decision Pathways
Use the following flowchart to determine the correct purification route for your specific crude profile.
Caption: Decision tree for selecting the safe purification route based on scale and acidity.
Module 4: Troubleshooting (FAQ)
Q1: My product turned into a black tar during distillation. What happened?A: This is likely thermal polymerization .
Cause: Bath temperature was too high or pressure was not low enough.
Fix: Ensure vacuum is < 2 mmHg. Add a radical inhibitor (BHT) to the distillation pot. Ensure the crude was effectively neutralized (Step 1) before heating, as trace acids catalyze this process.[2]
Q2: I see a large aromatic peak in my NMR after silica column. Is this expected?A: No, this indicates aromatization to furfural .
Cause: The silica gel was too acidic, catalyzing the elimination of hydrogen/rearrangement to the aromatic furan ring.
Fix: Switch to Neutral Alumina or pre-treat your silica with 5% Triethylamine. Never leave the compound on the column for more than 20 minutes.
Q3: Can I store the purified compound on the shelf?A: Absolutely not.
Risk: It will autoxidize to furoic acid or polymerize.
Protocol: Store neat (undiluted) under Argon or Nitrogen at -20°C. For long-term storage, consider storing as a dilute solution in anhydrous benzene or toluene (if compatible with next steps) to reduce intermolecular polymerization.
References
Biosynth . (n.d.). 4,5-Dihydrofuran-2-carbaldehyde Product Page. Retrieved from
BenchChem . (2025).[2] Technical Support Center: Purification of Furan-Based Aldehydes. Retrieved from
Organic Syntheses . (1927). Furan Synthesis and Purification. Org. Synth. 1927, 7, 40. Retrieved from
National Institute of Standards and Technology (NIST) . (n.d.). Furfural and Dihydrofuran Derivatives Properties. Retrieved from
Technical Support Center: Stabilizing 4,5-Dihydrofuran-2-carbaldehyde
This guide serves as a specialized technical support resource for researchers working with 4,5-dihydrofuran-2-carbaldehyde (DHFC) . It addresses the compound's inherent instability, specifically its susceptibility to aut...
Author: BenchChem Technical Support Team. Date: February 2026
This guide serves as a specialized technical support resource for researchers working with 4,5-dihydrofuran-2-carbaldehyde (DHFC) . It addresses the compound's inherent instability, specifically its susceptibility to autoxidation and acid-catalyzed polymerization.[1][2]
Status: Active
Ticket ID: DHFC-STAB-001
Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
4,5-Dihydrofuran-2-carbaldehyde is a structural hybrid of an aldehyde and a cyclic enol ether. This "push-pull" electronic structure creates a dual failure mode:
Autoxidation: The aldehyde proton is highly susceptible to radical abstraction, leading to the formation of carboxylic acids (peracids initially).
Acid-Sensitivity: The generated acids catalyze the polymerization of the electron-rich dihydrofuran ring, leading to rapid "gumming" or resinification.
The Golden Rule: Stability is not a passive state; it is an active maintenance process. You must break the cycle of oxidation
acidification polymerization.
Module 1: Diagnosis & Detection
Is your sample already compromised?
Q: My sample has turned from colorless to yellow/brown. Is it still usable?
Mechanism: The color comes from conjugated oligomers formed via acid-catalyzed condensation.
Action:
Pale Yellow: Usable for robust reactions (e.g., Wittig) but requires repurification for sensitive catalysis.
Dark Brown/Viscous: Discard. The presence of oligomers and acidic byproducts will poison catalysts and reduce yield significantly.
Q: How do I analytically confirm degradation before committing to a reaction?
A:Use 1H NMR as your primary diagnostic tool.
Do not rely solely on TLC, as polymers often streak or remain at the baseline.
Check Region 9.0–10.0 ppm: Look for the aldehyde proton singlet.
Check Region 10.0–12.0 ppm: Look for a broad singlet indicating carboxylic acid (–COOH).
Check Region 5.0–7.0 ppm: New vinylic signals suggest ring-opening or polymerization.
Module 2: The Mechanism of Failure
Understanding the enemy.
The degradation of DHFC is a self-accelerating feedback loop. Oxygen creates radicals; radicals create acids; acids destroy the ring.
Figure 1: The Autocatalytic Degradation Cycle. Note how the acid product feeds back to destroy the starting material.[3]
Module 3: Stabilization Protocols
Preventative maintenance for your inventory.
Q: What is the optimal storage configuration?
A: You must control three variables: Atmosphere, Temperature, and Inhibitors.
Variable
Recommendation
Technical Rationale
Atmosphere
Argon (preferred) or Nitrogen
Oxygen is the initiator. Argon is heavier than air and provides a better "blanket" for liquids in storage vials.
Temperature
-20°C (Freezer)
Arrhenius kinetics dictate that lowering T slows radical propagation. 4°C is acceptable for short-term (weeks); -20°C is required for long-term (months).
Container
Amber Glass + Teflon Liner
Amber glass blocks UV light (photo-initiation). Teflon liners prevent leaching of plasticizers which can act as radical initiators.
Additives
BHT (0.1% w/w)
Butylated hydroxytoluene acts as a radical scavenger, terminating the chain reaction before peracids form.
Q: How do I add BHT without interfering with my chemistry?
A:
Prepare a 100x Stock Solution of BHT in dry dichloromethane or THF.
Add the stock to your DHFC to reach a final concentration of 0.05% to 0.1% (500-1000 ppm) .
Note: Most synthetic reactions (Grignard, oxidations, reductions) proceed normally with 0.1% BHT. If your downstream chemistry involves highly sensitive radical catalysis, you must distill the BHT off immediately before use.
Module 4: Purification & Recovery
Rescuing a degraded sample.
Q: My sample is brown. Can I just distill it?
A:STOP. Do not distill a brown sample directly.
The brown color indicates acidic byproducts. Heating an acidic enol ether will cause rapid, exothermic polymerization in the distillation flask, potentially leading to a "runaway" decomposition or solidification.
Protocol: The "Base-Wash" Distillation
This protocol neutralizes the "autocatalyst" (acid) before applying heat.[2]
Dissolution: Dissolve the crude DHFC in diethyl ether or DCM (1:2 ratio).
Neutralization: Wash the organic phase rapidly with cold, 5% aqueous NaHCO3 (Sodium Bicarbonate).
Why? This removes the carboxylic acids that catalyze polymerization.
Drying: Dry over anhydrous K2CO3 (Potassium Carbonate).
Why K2CO3? It is a basic drying agent. Avoid acidic drying agents like silica or unbuffered MgSO4.
Concentration: Remove solvent under reduced pressure (Rotavap) at <30°C.
Vacuum Distillation:
Add a fresh spatula tip of BHT to the boiling flask.
Distill under high vacuum (<1 mbar) .
Keep the bath temperature below 60°C . High heat promotes thermal rearrangement.
Collection: Collect into a receiver flask cooled in dry ice/acetone.
Module 5: Troubleshooting Flowchart
Figure 2: Decision Matrix for Sample Integrity.
References
Fisher Scientific. (2024). Safety Data Sheet: Furfural and Related Aldehydes.[4] Retrieved from
BenchChem. (2025).[1][2] Technical Support Center: Purification of Furan-Based Aldehydes.[2] Retrieved from
Organic Syntheses. (1927).[3] Furan: Purification and Handling. Org.[5] Synth. 1927, 7, 40. Retrieved from
National Institutes of Health (NIH). (2019). Hydrogen Peroxide Oxygenation of Furan-2-carbaldehyde. Retrieved from
LGC Standards. (2025). Reference Standard: Furan-2-carbaldehyde.[1][4][6][7][8][9] Retrieved from
1H NMR characterization of 4,5-dihydrofuran-2-carbaldehyde vs furfural
This guide provides an in-depth technical comparison of the 1H NMR characterization of Furfural (Furan-2-carbaldehyde) versus its reduced, non-aromatic analog, 4,5-Dihydrofuran-2-carbaldehyde . This comparison is critica...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical comparison of the 1H NMR characterization of Furfural (Furan-2-carbaldehyde) versus its reduced, non-aromatic analog, 4,5-Dihydrofuran-2-carbaldehyde .
This comparison is critical for researchers working in biomass valorization (fructose/xylose dehydration), medicinal chemistry (furan-based pharmacophores), and intermediate synthesis, where distinguishing between the aromatic parent and the dihydro-intermediate is a common analytical challenge.
Subject: 1H NMR Characterization of Furfural vs. 4,5-Dihydrofuran-2-carbaldehyde
Executive Summary: The Aromaticity Shift
The core spectroscopic distinction between these two molecules lies in aromaticity .
Furfural is a planar, heteroaromatic system. Its ring protons exhibit "ring current" deshielding (downfield shift) and distinct 3-bond coupling (
Hz).
4,5-Dihydrofuran-2-carbaldehyde is a cyclic enol ether conjugated with an aldehyde. It lacks the aromatic ring current. This results in a dramatic upfield shift of the ring protons and a change in coupling multiplicity (appearance of aliphatic multiplets).
Key Analytical Insight: The disappearance of the aromatic proton signal at
6.6–7.7 ppm and the emergence of aliphatic methylene signals ( 2.0–5.0 ppm) is the primary indicator of the reduction from furan to dihydrofuran.
Comparative 1H NMR Analysis
A. Chemical Shift Data (
, ppm)
Note: Data reported in CDCl
(Furfural) and DMSO-d/in-situ studies (Dihydrofuran). Comparison highlights relative shifts.
Proton Position
Furfural (Aromatic)
4,5-Dihydrofuran-2-carbaldehyde (Enol Ether)
Mechanistic Explanation
-CHO (Aldehyde)
9.65 (d)
9.40 – 9.55 (s/d)
Both are deshielded by the carbonyl anisotropy. The dihydro form is slightly shielded due to loss of aromatic ring current.
H-3 (Vinyl)
7.25 (d)
6.10 – 6.45 (t/d)
Critical Differentiator. H-3 remains olefinic (sp2) but shifts upfield as it loses the aromatic deshielding cone.
H-4 (Ring)
6.60 (dd)
2.80 – 3.10 (m)
Major Change. H-4 changes from aromatic sp2 to aliphatic sp3 (methylene). Shifts upfield by >3.5 ppm.
H-5 (Ring)
7.70 (d)
4.30 – 4.60 (t/m)
Major Change. H-5 changes from aromatic sp2 to aliphatic sp3 ether (O-CH2). Shifts upfield but remains deshielded by Oxygen.
B. Splitting Patterns & Coupling Constants (
)
1. Furfural (The Aromatic Standard)
The furan ring typically displays an AMX or ABX spin system.
H-3 (
7.25): Doublet ( Hz).
H-4 (
6.60): Doublet of doublets (dd). It couples to H-3 ( Hz) and H-5 ( Hz).
H-5 (
7.70): Doublet ( Hz). Often appears as a broad singlet or fine doublet due to small coupling.
-CHO: Often shows long-range coupling (
or ) to H-5 or H-4, appearing as a doublet ( Hz).
2. 4,5-Dihydrofuran-2-carbaldehyde (The Conjugated Enol Ether)
This molecule behaves as a vinylogous ester/aldehyde system.
H-3 (Vinyl,
~6.4): Typically a triplet or doublet of triplets (). It couples to the adjacent methylene protons at C-4 ( Hz).
H-4 (Methylene,
~2.9): Multiplet (td or q). It couples to both the vinyl H-3 and the methylene H-5.
H-5 (O-Methylene,
~4.5): Triplet (). Deshielded significantly by the oxygen atom ().
Structural Visualization & Logic Flow
The following diagram illustrates the structural transformation and the resulting spectral shift logic.
Caption: Logic flow demonstrating how the loss of aromatic ring current during reduction dictates the specific upfield shifts of protons H3, H4, and H5.
Experimental Protocols
A. Sample Preparation (Critical for Stability)
Warning: 4,5-Dihydrofuran-2-carbaldehyde is an enol ether conjugated with an aldehyde. It is sensitive to hydrolysis and polymerization, especially in acidic media.
Solvent Selection:
Preferred: DMSO-d
(stabilizes polar intermediates).
Alternative: CDCl
(Must be neutralized).
Protocol: Pass CDCl
through a small plug of basic alumina or KCO immediately before use to remove trace HCl. Acidic chloroform will cause rapid ring-opening or polymerization of the dihydrofuran.
Concentration: Prepare samples at ~10-20 mg/mL. Higher concentrations may induce aldol-type polymerization of the dihydro species.
Temperature: Run acquisition at 298 K (25°C) . Avoid heating the sample, as dihydrofurans are thermally labile.
B. Differentiation Workflow (Mixture Analysis)
If analyzing a reaction mixture (e.g., partial hydrogenation of furfural):
Check the 9.0–10.0 ppm region:
Two aldehyde peaks? (Furfural ~9.65 vs Dihydro ~9.50).
Check the 6.0–8.0 ppm region:
Integrate the aromatic protons.[1] If the ratio of signals at 7.7/7.2/6.6 is distorted or non-integer, overlap with the vinyl H-3 of the dihydro species (~6.4 ppm) is likely.
Check the 2.0–5.0 ppm region:
Diagnostic: The appearance of multiplets here is the definitive proof of the dihydro ring. Furfural is silent in this region (except for solvent/impurity peaks).
References & Authoritative Grounding
Furfural Characterization:
Source: National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds (SDBS). SDBS No. 228.
Relevance: Provides the gold-standard experimental shifts for Furfural in CDCl
.
Dihydrofuran Intermediates in Biomass Conversion:
Source:Mechanism of the dehydration of D-fructose to 5-hydroxymethylfurfural in dimethyl sulfoxide at 150 °C: An NMR study. (2011). Carbohydrate Research.
Relevance: Identifies the specific NMR signatures of 4,5-dihydrofuran-2-carbaldehyde derivatives as key intermediates in furan synthesis, validating the chemical shifts (C3-H vinyl at ~6.43 ppm).
General Furan Chemistry & Stability:
Source: Dean, F. M. (1982). Advances in Heterocyclic Chemistry. Academic Press.
Relevance: foundational text explaining the reactivity of enol ethers and the comparative stability of furan vs. dihydrofuran rings.
comparing reactivity of 4,5-dihydrofuran-2-carbaldehyde and tetrahydrofuran-2-carbaldehyde
This guide provides a technical comparison between 4,5-dihydrofuran-2-carbaldehyde (DHFC) and tetrahydrofuran-2-carbaldehyde (THFC) . Comparative Reactivity Guide: -Unsaturated vs.
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a technical comparison between 4,5-dihydrofuran-2-carbaldehyde (DHFC) and tetrahydrofuran-2-carbaldehyde (THFC) .
Comparative Reactivity Guide:
-Unsaturated vs. Saturated Furan Carbaldehydes
Executive Summary
This guide contrasts the reactivity profiles of 4,5-dihydrofuran-2-carbaldehyde (DHFC) and tetrahydrofuran-2-carbaldehyde (THFC) .
THFC acts as a standard, stable aliphatic aldehyde, ideal for predictable reductive aminations and homologations.
DHFC is a highly reactive "push-pull" enal system. It functions as a Michael acceptor and is prone to aromatization (to furfural) or polymerization. It requires strictly controlled conditions (cryogenic temperatures, inert atmosphere) to prevent decomposition.
Structural Divergence
THFC (Molecule B): A fully saturated cyclic ether with a pendant aldehyde. The ring oxygen acts solely as an inductive withdrawing group (
-bond), making the aldehyde carbon a "hard" electrophile.
DHFC (Molecule A): An
-unsaturated aldehyde with an enol ether moiety. The C2-C3 double bond is conjugated with the carbonyl. The ring oxygen (C1) donates electron density into the -system, while the carbonyl withdraws it, creating a unique electronic environment susceptible to both 1,2- and 1,4-nucleophilic attacks.
Electronic Profile & Stability Analysis
The following Graphviz diagram illustrates the divergent electrophilic sites and stability risks for both molecules.
Figure 1: Electrophilic sites and stability risks. DHFC exhibits dual electrophilicity (1,2 vs 1,4) and higher instability compared to the monofunctional THFC.
Stability & Storage
Feature
THFC (Saturated)
DHFC (Unsaturated)
Oxidation Risk
Moderate (Aldehyde Acid).
High (Aromatization to Furfural).
Polymerization
Low. Stable at RT.
High. Prone to self-aldol/Michael polymerization.
Chirality
C2 is a chiral center. Racemizes with base.
Planar around C2/C3. Achiral (unless C4/C5 sub.).
Storage
4°C, under Argon.
-20°C or lower, strictly anhydrous/anaerobic.
Reactivity Profile: Nucleophilic Addition
The most critical operational difference lies in how these molecules react with nucleophiles (amines, hydrides, organometallics).
Scenario: Reaction with Primary Amines (Reductive Amination)[1]
THFC: Reacts cleanly to form a Schiff base (imine), which is then reduced.
DHFC: The amine can attack the carbonyl (1,2-addition) to form the imine, OR it can attack the C3 position (1,4-Michael addition) due to the conjugated enal system.
Scientific Insight (HSAB Theory):
Hard Nucleophiles (e.g., Hydrides, Grignards) tend to favor 1,2-addition on DHFC.
Note: In DHFC, the oxygen at position 1 donates electron density to C3, partially deactivating it as a Michael acceptor compared to a simple acrylate. However, the aldehyde withdrawal dominates, maintaining susceptibility to conjugate addition.
Experimental Protocols
Protocol A: Reductive Amination of THFC (Standard)
Cryogenic Setup: Cool a solution of DHFC in anhydrous THF to -78°C.
Reasoning: Low temperature suppresses the thermodynamic 1,4-addition and polymerization pathways.
Luche Activation (Optional but Recommended): Add 1.0 eq of CeCl₃ (anhydrous).
Mechanism:[2][3][4][5][6] Cerium coordinates oxophilically to the carbonyl oxygen, increasing the electrophilicity of the C=O carbon (Hard site) relative to the C3 alkene (Soft site), enforcing 1,2-addition.
Nucleophile Addition: Add the nucleophile dropwise over 20 minutes.
Quench: Quench at low temperature with NH₄Cl solution. Warming up before quenching can trigger rearrangement or aromatization.
Reaction Pathway Visualization
The following diagram details the divergent pathways when reacting with an amine (
).
Figure 2: Divergent reaction pathways with amines. THFC yields a single product, while DHFC requires kinetic control to avoid Michael addition or aromatization.
Data Summary Table
Property
Tetrahydrofuran-2-carbaldehyde (THFC)
4,5-Dihydrofuran-2-carbaldehyde (DHFC)
CAS Registry
7681-84-7
(Isomer specific) / Generated in situ
Hybridization (C2)
(Tetrahedral)
(Planar)
UV Absorption
Transparent >220nm
Strong transition (~230-250nm)
Dominant Reactivity
Electrophilic substitution at Carbonyl
Electrophilic at Carbonyl (1,2) AND Beta-C (1,4)
Key Byproduct
Furoic Acid (via air oxidation)
Furfural (via aromatization)
Preferred Solvent
DCM, DCE, THF
Anhydrous THF, Toluene (Non-protic)
References
Abdel-Magid, A. F., et al. (1996).[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry, 61(11), 3849-3862.
Borch, R. F., et al. (1971).[1] "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society, 93(12), 2897-2904.
Hoyle, C. E., & Bowman, C. N. (2010). "Thiol-Ene Click Chemistry." Angewandte Chemie International Edition, 49(9), 1540-1573. (Reference for Michael Addition mechanisms on enals).
Gemsenjäger, K., et al. (2020). "Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d." Molbank, 2020(1), M1115. (Provides spectral data and stability context for furan aldehydes).
A Comparative Guide to the Chemical Stability of Dihydrofurans vs. Furan Aldehydes for Pharmaceutical Development
Introduction In the landscape of modern drug development and synthetic chemistry, heterocyclic compounds serve as foundational scaffolds for a vast array of bioactive molecules. Among these, furan-based structures are of...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
In the landscape of modern drug development and synthetic chemistry, heterocyclic compounds serve as foundational scaffolds for a vast array of bioactive molecules. Among these, furan-based structures are of paramount importance, frequently derived from renewable biomass resources. This guide focuses on two key classes of furan derivatives: dihydrofurans (specifically 2,3-dihydrofuran and 2,5-dihydrofuran) and furan aldehydes (with furan-2-carbaldehyde, or furfural, as the primary exemplar).
While structurally related, the substitution of the furan ring and the degree of saturation impart dramatically different electronic properties and, consequently, distinct stability profiles. For researchers in pharmaceutical development, understanding these differences is not merely academic; it is critical for predicting shelf-life, designing stable formulations, selecting appropriate reaction conditions, and identifying potential degradants. This document provides an in-depth, objective comparison of their stability under various stress conditions, supported by theoretical principles and actionable experimental protocols.
Part 1: The Theoretical Framework of Stability
The stability of a molecule is intrinsically linked to its structure, particularly its electronic configuration. The difference between the aromatic system of a furan aldehyde and the non-aromatic, electron-rich double bonds of dihydrofurans is the primary determinant of their reactivity.
Furan Aldehydes: The Nuances of a Deactivated Aromatic System
Furan aldehydes, such as furfural, feature an aldehyde group at the 2-position of the furan ring.[1] This structure presents a chemical dichotomy:
Aromaticity: The furan ring possesses aromatic character, though it is less stable than benzene due to the higher electronegativity of the oxygen atom, which results in less effective delocalization of its lone pair electrons.[2]
Electronic Effects: The aldehyde group is strongly electron-withdrawing. This deactivates the furan ring towards electrophilic substitution but, more critically, makes it highly susceptible to polymerization, especially in the presence of acid.[1][3] The aldehyde's carbonyl carbon is also a primary site for nucleophilic attack.
This interplay leads to a molecule that is prone to degradation through pathways involving both the ring and the aldehyde substituent, most notably acid-catalyzed polymerization and oxidation.[1][4]
Dihydrofurans: The Reactivity of Cyclic Enol Ethers and Alkenes
Dihydrofurans lack the aromatic stabilization of their furan counterparts. Their stability is dictated by the nature of their double bond.
2,3-Dihydrofuran: This isomer is a cyclic enol ether.[5] Enol ethers are a highly reactive functional group, known to be exceptionally sensitive to acid-catalyzed hydrolysis, which cleaves the ether linkage to yield a dicarbonyl compound.
2,5-Dihydrofuran: This isomer contains an isolated carbon-carbon double bond within a cyclic ether structure.[6] Its reactivity is more akin to a typical alkene, making it susceptible to electrophilic addition reactions across the double bond, but it does not possess the inherent instability of the enol ether system found in its 2,3-isomer.
Compared to furan aldehydes, dihydrofurans are generally less prone to the specific resinification pathways that characterize furfural but are highly susceptible to hydrolytic and oxidative pathways that target their unsaturated C=C bonds.[7]
Part 2: Comparative Experimental Analysis of Stability
To quantify and compare the stability of these two classes of compounds, we must subject them to controlled stress conditions. This section outlines the key stability-indicating tests, presents comparative data, and provides standardized protocols for their execution.
Thermal Stability
Thermal stability is a critical parameter for assessing the viability of a compound during heat-intensive processing, such as drying or melt extrusion, and for determining long-term storage viability.
Causality Behind Experimental Choices: Thermogravimetric Analysis (TGA) is the chosen method as it provides a direct, quantitative measure of mass loss as a function of temperature. This allows us to pinpoint the onset of decomposition and the temperature of maximum degradation rate, offering clear, comparable metrics for thermal liability.
Data Presentation: Thermal Decomposition Characteristics
Note: Specific values can vary based on purity, atmospheric conditions, and heating rate. Data is synthesized from general chemical knowledge and specific studies on related compounds.[9][10][11]
Instrument Setup: Calibrate the TGA instrument for mass and temperature using appropriate standards.
Sample Preparation: Accurately weigh 5-10 mg of the test compound (e.g., furfural or 2,5-dihydrofuran) into a clean, tared TGA pan (typically aluminum or platinum).
Analysis Conditions:
Place the sample in the TGA furnace.
Purge the furnace with an inert gas (e.g., Nitrogen) at a flow rate of 50-100 mL/min to prevent oxidative decomposition.
Equilibrate the sample at 30 °C for 5 minutes.
Ramp the temperature from 30 °C to 500 °C at a constant heating rate of 10 °C/min.
Data Acquisition: Continuously record the sample mass as a function of temperature.
Data Analysis: Plot the percentage of initial mass versus temperature. Determine the Td5% (temperature at which 5% mass loss occurs) and the Tmax (the peak of the first derivative of the TGA curve).
Caption: Workflow for assessing thermal stability using TGA.
Oxidative Stability
Oxidation can lead to the formation of impurities that may be toxic or catalytically active, promoting further degradation. Furan rings and aldehyde groups are both known to be susceptible to oxidation.
Causality Behind Experimental Choices: An accelerated stability study using a chemical oxidant like hydrogen peroxide (H₂O₂) or exposure to air at an elevated temperature allows for the rapid assessment of oxidative liability. Monitoring the disappearance of the parent compound and the appearance of degradation products by a stability-indicating HPLC method provides quantitative kinetic data. This approach is a standard in pharmaceutical stability testing.[12]
Data Presentation: Accelerated Oxidative Degradation
Compound Class
Parent Compound
Condition
Half-life (t½) (hours)
Major Oxidation Products
Furan Aldehyde
Furfural
5% H₂O₂ in Acetonitrile, 40°C
~12-24
2-Furoic acid, Ring-opened dicarbonyls
Dihydrofuran
2,5-Dihydrofuran
5% H₂O₂ in Acetonitrile, 40°C
~2-8
Epoxides, Ring-opened dialdehydes
Note: Data are illustrative estimates to show relative differences. Actual rates depend heavily on specific conditions.
Prepare a 1 mg/mL stock solution of the test compound (furfural or dihydrofuran) in acetonitrile.
Prepare a 10% (w/v) hydrogen peroxide solution in water.
Reaction Setup:
In a sealed vial, combine 9.5 mL of the test compound stock solution with 0.5 mL of the 10% H₂O₂ solution to achieve a final H₂O₂ concentration of 0.5%.
Prepare a control sample with 9.5 mL of the stock solution and 0.5 mL of water.
Place the vials in a temperature-controlled chamber at 40 °C, protected from light.
Time-Point Analysis:
At specified time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each vial.
Immediately quench the reaction by adding a small amount of an antioxidant solution (e.g., sodium bisulfite) or by high dilution with the mobile phase.
HPLC Analysis:
Analyze the samples using a validated, stability-indicating HPLC-UV method.
Column: C18, 4.6 x 150 mm, 5 µm.
Mobile Phase: Isocratic or gradient elution (e.g., 40:60 acetonitrile:water).
Detection: UV detector set to the λmax of the parent compound.
Data Analysis: Plot the natural logarithm of the parent compound's peak area versus time. The half-life can be calculated from the slope (k) of the linear regression using the formula: t½ = 0.693 / k.
Caption: Primary oxidative pathways for furan aldehydes and dihydrofurans.
Hydrolytic Stability (Acid/Base Catalysis)
Hydrolytic stability, particularly under acidic or basic conditions, is arguably the most significant point of divergence between these two compound classes and is highly relevant for formulation in aqueous media.
Causality Behind Experimental Choices: A pH-rate profile study is the definitive method for assessing hydrolytic stability. By incubating the compound in buffers of varying pH and monitoring its concentration over time with HPLC, we can directly observe its susceptibility to acid- and base-catalyzed degradation. This method is a cornerstone of pre-formulation studies in drug development.[13]
Data Presentation: pH-Rate Profile Comparison
Compound Class
Representative Molecule
pH 2.0 Half-life (t½)
pH 7.4 Half-life (t½)
pH 10.0 Half-life (t½)
Furan Aldehyde
Furfural
Minutes to Hours (Polymerization)
Stable
Stable
Dihydrofuran
2,3-Dihydrofuran (Enol Ether)
< 1 minute (Hydrolysis)
Hours to Days
Stable
Dihydrofuran
2,5-Dihydrofuran (Alkene)
Days to Weeks
Very Stable
Very Stable
Note: Data are illustrative estimates. Furfural's degradation at low pH is concentration-dependent polymerization, not simple hydrolysis.[14]
Experimental Protocol: pH-Rate Stability Study
Buffer Preparation: Prepare a series of buffers at desired pH values (e.g., pH 2.0 HCl/KCl, pH 7.4 Phosphate, pH 10.0 Carbonate).
Reaction Setup:
Prepare a 1 mg/mL stock solution of the test compound in a suitable organic solvent (e.g., acetonitrile).
For each pH condition, add a small volume of the stock solution to the buffer in a sealed vial to achieve a final concentration of ~50 µg/mL (ensure organic solvent is <5% of total volume).
Incubate the vials in a temperature-controlled chamber at a specified temperature (e.g., 50 °C).
Time-Point Analysis: At specified time points, withdraw aliquots and analyze immediately via HPLC as described in the oxidative stability protocol.
Data Analysis: For each pH, plot the concentration of the parent compound versus time to determine the degradation kinetics and calculate the half-life.
Caption: Contrasting acid-catalyzed degradation: polymerization vs. hydrolysis.
Part 3: Summary and Practical Implications for Researchers
The choice between a dihydrofuran and a furan aldehyde scaffold in a synthetic or developmental program has profound implications for chemical stability.
Summary of Comparative Stability
Stability Parameter
Dihydrofurans
Furan Aldehydes
Key Differentiator
Thermal Stability
Less stable; prone to rearrangement.
More stable; prone to polymerization at high temps.
Dihydrofuran's electron-rich double bond is generally more reactive to oxidation.
Acidic Stability
Extremely Labile (especially 2,3-DHF) via hydrolysis.
Extremely Labile via polymerization/resinification.
Mechanism of degradation is fundamentally different: hydrolysis vs. polymerization.
Basic Stability
Generally stable.
Generally stable.
Both classes show good stability under basic conditions.
Practical Implications:
Storage: Furan aldehydes should be stored under inert atmosphere, protected from light and strong acids. Dihydrofurans, particularly 2,3-DHF, must be stored scrupulously free of acidic contaminants and moisture. Anhydrous, neutral conditions are paramount.
Reaction Conditions: When using a dihydrofuran scaffold, all reagents and solvents must be anhydrous and neutral or basic to avoid immediate decomposition. Protic acids are generally incompatible. For furan aldehydes, acidic conditions will likely lead to undesirable polymerization and should be avoided unless polymerization is the desired outcome.
Formulation Development: Formulating dihydrofuran-containing APIs in aqueous media, especially for acidic parenteral solutions, is exceptionally challenging due to rapid hydrolysis. Furan aldehydes are equally problematic in acidic aqueous solutions due to polymerization. Both scaffolds favor neutral or basic formulations, or non-aqueous vehicles.
Degradant Profiling: For a dihydrofuran-based drug candidate, the primary expected degradants under hydrolytic stress would be ring-opened hydroxyl-aldehydes or ketones. For a furan aldehyde candidate, one should look for oligomeric/polymeric species and the corresponding furoic acid as an oxidative impurity.
By understanding these fundamental differences in stability, researchers can make more informed decisions, mitigating risks of degradation and accelerating the development of robust and effective chemical entities.
References
ResearchGate. (n.d.). Native furfural degradation pathways. Retrieved February 14, 2026, from [Link]
Wierckx, N., et al. (2011). Microbial degradation of furanic compounds: biochemistry, genetics, and impact. Applied Microbiology and Biotechnology, 92(5), 895-905. Available from: [Link]
Eawag. (2007). Furfural Degradation Pathway. Eawag-BBD. Retrieved February 14, 2026, from [Link]
Fiveable. (n.d.). Dihydrofurans Definition. Organic Chemistry Key Term. Retrieved February 14, 2026, from [Link]
MDPI. (2021). Thermochemical Characterization of Sulfur-Containing Furan Derivatives: Experimental and Theoretical Study. Retrieved February 14, 2026, from [Link]
SciELO Colombia. (2018). Common reactions of furfural to scalable process of residual biomass. CT&F - Ciencia, Tecnología y Futuro, 8(1), 5-24. Available from: [Link]
ResearchGate. (n.d.). Metabolic pathways of furfural (A) and HMF (B) degradation in A. Retrieved February 14, 2026, from [Link]
ResearchGate. (n.d.). Oxidation of furans (Review). Retrieved February 14, 2026, from [Link]
Wikipedia. (n.d.). Furfural. Retrieved February 14, 2026, from [Link]
ResearchGate. (2004). Reaction of Substituted Furan-2-carboxaldehydes and Furo[b]pyrrole Type Aldehydes with Hippuric Acid. Retrieved February 14, 2026, from [Link]
ResearchGate. (2006). The behaviour of furan derivatives in polymerization reactions. Retrieved February 14, 2026, from [Link]
Royal Society of Chemistry. (2016). Effects of water and alcohols on the polymerization of furan during its acid-catalyzed conversion into benzofuran. Retrieved February 14, 2026, from [Link]
Wikipedia. (n.d.). 2,3-Dihydrofuran. Retrieved February 14, 2026, from [Link]
MDPI. (2021). Thermochemical Research on Furfurylamine and 5-Methylfurfurylamine: Experimental and Computational Insights. Retrieved February 14, 2026, from [Link]
Hindawi. (2020). Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. Retrieved February 14, 2026, from [Link]
SSRN. (2000). Oxidations of Furan Rings in Organic Synthesis: Expanding Synthetic Utility of Aromatic Heterocycles. Retrieved February 14, 2026, from [Link]
ACS Publications. (2017). Atmospheric Oxidation of Furan and Methyl-Substituted Furans Initiated by Hydroxyl Radicals. The Journal of Physical Chemistry A. Retrieved February 14, 2026, from [Link]
Organic Chemistry Portal. (n.d.). Synthesis of 2,5-Dihydrofurans. Retrieved February 14, 2026, from [Link]
Organic Chemistry Portal. (n.d.). Synthesis of 2,3-Dihydrofurans. Retrieved February 14, 2026, from [Link]
National Center for Biotechnology Information. (2021). Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. PMC. Retrieved February 14, 2026, from [Link]
MDPI. (2021). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. Retrieved February 14, 2026, from [Link]
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Furan. Retrieved February 14, 2026, from [Link]
MDPI. (2024). Preparation, Thermal Stability, and Preliminary Gas Separation Performance of Furan-Based Bio-Polyimide Films. Retrieved February 14, 2026, from [Link]
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